Architectural Scaffold: 1-(4-Chlorophenyl)-1H-indazole (CAS 52471-01-9) in Advanced Chemical Synthesis and Drug Discovery
Executive Summary The compound 1-(4-chlorophenyl)-1H-indazole (CAS 52471-01-9) represents a highly privileged heterocyclic building block in modern medicinal chemistry and materials science. As an N-arylated indazole, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4-chlorophenyl)-1H-indazole (CAS 52471-01-9) represents a highly privileged heterocyclic building block in modern medicinal chemistry and materials science. As an N-arylated indazole, it serves a dual purpose: it acts as a terminal pharmacophore capable of penetrating deep hydrophobic pockets in kinase targets, and it functions as a versatile synthetic intermediate for complex multi-ring systems. This technical guide explores the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols associated with this critical molecular scaffold.
Physicochemical & Structural Profiling
The structural logic of 1-(4-chlorophenyl)-1H-indazole is defined by the fusion of a rigid aromatic indazole core with a lipophilic, halogenated phenyl ring. The steric repulsion between the C7 hydrogen of the indazole and the ortho-hydrogens of the N1-phenyl ring forces the molecule into a non-planar conformation, which is critical for 3D target binding.
Table 1: Quantitative Physicochemical Data of CAS 52471-01-9
Essential for directional hinge-binding in kinase enzyme targets.
Synthetic Methodologies & Process Chemistry
Micellar-Enabled Ullmann N-Arylation
Traditional Ullmann couplings require harsh thermal conditions and toxic polar aprotic solvents (e.g., DMF, DMSO). To circumvent this, recent green chemistry advancements utilize 1 to dramatically improve the solubility of the hydrophobic starting materials[1]. The micellar core acts as a nanoreactor, artificially inflating the local concentration of 1H-indazole and 4-chloroiodobenzene. This kinetic advantage allows the N-arylation to proceed at a mild temperature, preventing catalyst degradation and reducing side reactions[1].
Fig 1: Micellar-enabled Ullmann N-arylation workflow for CAS 52471-01-9 synthesis.
Once synthesized, CAS 52471-01-9 serves as a critical reactant for downstream C-H functionalization. Because the N1 position is blocked, the C3 position becomes the most electronically favorable site for palladation. When reacted with 4-chloroiodobenzene in the presence of4, it undergoes a Concerted Metalation-Deprotonation (CMD) pathway over 48 hours to yield 1,3-bis(4-chlorophenyl)-1H-indazole at a 66% yield[1][4]. The bidentate 1,10-phenanthroline ligand is structurally necessary to stabilize the Pd(II) intermediate and prevent the precipitation of inactive palladium black.
Fig 2: Mechanistic pathway for Pd-catalyzed C3-H arylation of 1-arylindazoles.
Experimental Protocols (Self-Validating Systems)
To ensure high reproducibility, the following protocols integrate built-in validation steps to confirm reaction trajectory before final isolation.
Protocol A: Aqueous Micellar Synthesis of CAS 52471-01-9
Reactor Preparation: Equip a 100 mL Schlenk flask with a magnetic stir bar.
Micellar Solution: Add 20 mL of a 2% (w/w) Tween 20 aqueous solution. Purge with argon for 15 minutes.
Self-Validation Check: The solution must remain clear. If a milky precipitate forms early, the surfactant concentration is incorrect, which will collapse the nanoreactors.
Reagent Loading: Add 1H-indazole (10 mmol) and 4-chloroiodobenzene (12 mmol). The 20% excess of aryl halide compensates for potential competitive aqueous hydrolysis.
Catalyst & Base Addition: Add CuI (10 mol%, 1 mmol) and K2CO3 (20 mmol).
Self-Validation Check: The absence of a deep blue/green tint in the solution indicates successful exclusion of oxygen, preserving the active Cu(I) species from oxidizing to inactive Cu(II).
Reaction Execution: Seal the flask and heat to 80°C for 24 hours under vigorous stirring (1000 rpm) to ensure uniform micelle distribution.
Workup & Purification: Cool to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Pd-Catalyzed C3-Arylation to 1,3-bis(4-chlorophenyl)-1H-indazole
Setup: In an oven-dried reaction vial, combine 1-(4-chlorophenyl)-1H-indazole (1.0 mmol) and 4-chloroiodobenzene (1.5 mmol)[1].
Solvent Addition: Add 5 mL of anhydrous N,N-dimethylacetamide (DMAc)[1].
Reaction: Stir at 120°C for 48 hours under a nitrogen atmosphere[1].
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2) at the 24-hour mark. The disappearance of the starting material spot (Rf ~0.4) and appearance of a lower-polarity product spot (Rf ~0.6) under UV light (254 nm) confirms C3-arylation progress. If a black mirror forms on the vial walls, the Pd catalyst has precipitated; the reaction must be aborted and oxygen exclusion improved.
Isolation: Cool, dilute with water, extract with dichloromethane, and purify via column chromatography to achieve the expected ~66% yield[1].
Pharmacophore Significance
In drug development, the 1-(4-chlorophenyl)-1H-indazole scaffold is not merely structural; it actively dictates target affinity and pharmacokinetic survival.
Hinge Binding: The indazole N2 atom acts as a critical hydrogen bond acceptor, frequently engaging the backbone NH of kinase hinge regions (e.g., in VEGFR or FGFR inhibitors).
Steric Trapping: The bulky chlorine atom forces the phenyl ring out of coplanarity with the indazole core. This rigid 3D conformation perfectly occupies deep, lipophilic allosteric pockets that planar molecules cannot access.
Metabolic Shielding: The para-position of terminal phenyl rings is highly susceptible to CYP450-mediated hydroxylation. The strongly electronegative chlorine atom blocks this metabolic liability, significantly increasing the compound's half-life in vivo.
References
Molaid Chemical Database. "1-(4-chlorophenyl)-1H-indazole | 52471-01-9".[Link]
Molaid Chemical Database. "1,3-bis(4-chlorophenyl)-1H-indazole | 1429864-79-8".[Link]
1-(4-Chlorophenyl)-1H-indazole: Structural Elucidation, SMILES Representation, and Synthetic Methodologies
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The 1H-indazole core is a privileged scaffold in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
The 1H-indazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for indoles and benzimidazoles to modulate pharmacokinetic properties and target affinity. Specifically, 1-(4-Chlorophenyl)-1H-indazole represents a critical pharmacophore building block. The strategic placement of a 4-chlorophenyl group at the N1 position introduces lipophilicity, blocks metabolic para-oxidation, and enables halogen bonding within hydrophobic receptor pockets. This whitepaper provides an in-depth technical analysis of its chemical structure, SMILES representation, physicochemical properties, and field-proven synthetic protocols.
Chemical Identity and SMILES Elucidation
The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological map of the molecule. For 1-(4-Chlorophenyl)-1H-indazole, the canonical SMILES string is:
Clc1ccc(-n2ncc3ccccc23)cc1
Topological Breakdown:
Clc1ccc(...)cc1 : This denotes the 1,4-disubstituted (para) chlorophenyl ring. The chlorine atom acts as a strong electron-withdrawing group (via induction) while donating electron density via resonance, impacting the electronic landscape of the N1-phenyl bond.
-n2ncc3ccccc23 : This encodes the fused bicyclic 1H-indazole core.
n2 represents the N1 nitrogen, which serves as the attachment point for the chlorophenyl ring.
n represents the N2 nitrogen, which possesses a lone pair capable of acting as a hydrogen bond acceptor.
c3ccccc23 defines the fused benzene ring sharing bridgehead carbons with the pyrazole ring, enforcing strict planarity across the indazole system.
Physicochemical Profile
The following table summarizes the quantitative data and structural parameters critical for drug formulation and molecular docking studies[1],[2].
The synthesis of N1-arylated indazoles has historically been challenging due to regioselectivity issues (N1 vs. N2 arylation). Modern approaches utilize transition-metal-catalyzed intramolecular C-N cross-coupling of ortho-haloarylhydrazones to ensure exclusive N1 cyclization[3],[4].
Pathway Visualization
Figure 1: Transition-metal-catalyzed synthetic workflow for 1-(4-Chlorophenyl)-1H-indazole.
While Palladium-catalyzed Buchwald-Hartwig amination is highly effective for ortho-bromo precursors[4], Copper-catalyzed Ullmann-type coupling is preferred for the more commercially available, yet less reactive, ortho-chloroarylaldehydes[3].
Hydrazone Condensation: React o-chlorobenzaldehyde (1.0 equiv) with 4-chlorophenylhydrazine (1.1 equiv) in ethanol under reflux for 2 hours.
Causality: Ethanol provides a protic environment that facilitates the dehydration step required for imine/hydrazone formation.
Validation Checkpoint: Isolate the intermediate via filtration. Purity must be >95% (verify via TLC: Hexane/EtOAc 8:2). Trace unreacted hydrazine or impurities will severely poison the transition-metal catalyst in the subsequent step[4].
Catalytic Assembly: In an oven-dried Schlenk flask, combine the isolated hydrazone (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH (2.0 equiv) in anhydrous DMF[3].
Causality: CuI acts as the active center for oxidative addition into the C-Cl bond. 1,10-phenanthroline is a bidentate nitrogen ligand that stabilizes the Cu(I) species, prevents disproportionation, and lowers the activation energy for the Ullmann-type C-N coupling[3].
Thermal Cyclization: Stir the mixture at 120 °C under an inert argon atmosphere for 12–48 hours[3].
Causality: Elevated temperatures are mandatory to overcome the high bond dissociation energy of the aryl C-Cl bond.
Validation Checkpoint: Monitor the reaction via LC-MS. The mass shift from the hydrazone to the indazole (loss of HCl) indicates successful cyclization.
Isolation: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.
Objective: Confirm structural integrity and N1-regioselectivity.
Step-by-Step Workflow:
Sample Preparation: Dissolve 5 mg of the purified product in CDCl3.
1H-NMR Acquisition (400 MHz):
Causality: 1H-NMR is critical for distinguishing the closed indazole core from the open-chain uncyclized precursor.
Validation Checkpoint: The successful formation of the indazole core is confirmed by the disappearance of the broad N-H hydrazone singlet (~10.0 ppm) and the emergence of the diagnostic C3-H indazole proton, which appears as a sharp singlet at δ 8.01 ppm[1].
Mass Spectrometry (GC-MS):
Validation Checkpoint: The molecular ion peak must appear at m/z 228 (M+ for 35Cl) and 230 (for 37Cl) with a characteristic 3:1 isotopic ratio, confirming the retention of the para-chlorine atom[1].
Pharmacological Relevance and Target Interaction
The structural features of 1-(4-Chlorophenyl)-1H-indazole are highly optimized for kinase inhibition and receptor modulation.
Figure 2: Pharmacophoric deconstruction and target interactions of the indazole derivative.
The Indazole Core: Acts as a rigid, planar scaffold. The N2 nitrogen frequently engages in critical hydrogen bonding with the hinge region of kinases.
The N1-Phenyl Ring: The N1-C(phenyl) bond allows for rotational flexibility, enabling the molecule to adopt an optimal dihedral angle to occupy adjacent hydrophobic allosteric pockets.
The 4-Chloro Substituent: Chlorine enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability. Furthermore, the anisotropic charge distribution around the chlorine atom allows it to participate in highly directional halogen bonding with backbone carbonyls in the target protein.
References
1.[3] Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, PMC (nih.gov), 3
2.[4] Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides, PubMed (nih.gov),4
3.[1] Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate, Asian Journal of Research in Chemistry, 1
4.[2] 1-(4-chlorophenyl)-1H-indazole | 52471-01-9, Molaid Chemical Database, 2
Technical Guide: 1H-Indazole vs. 2H-Indazole Tautomer Stability in Aryl Derivatives
This technical guide details the thermodynamic stability, electronic determinants, and characterization of 1H-indazole versus 2H-indazole tautomers in aryl derivatives, with a specific focus on their application in drug...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the thermodynamic stability, electronic determinants, and characterization of 1H-indazole versus 2H-indazole tautomers in aryl derivatives, with a specific focus on their application in drug discovery.
Executive Summary
In the context of aryl-substituted indazoles, the 1H-indazole (benzenoid) tautomer is the thermodynamically dominant species in the gas phase, solution, and solid state, typically favored by 2.3–4.5 kcal/mol over the 2H-indazole (quinoid) form.
However, in drug discovery—particularly for kinase inhibitors—the 2H-tautomer is often the bioactive conformation required for specific hinge-region binding interactions. While C-aryl substituents (e.g., at C3) generally do not invert the global thermodynamic preference for the 1H form, they can stabilize the 2H form through specific intramolecular hydrogen bonding or crystal packing forces. This guide provides the mechanistic basis for this stability and protocols for unambiguous differentiation.
Thermodynamic & Electronic Landscape
The Stability Gap: Benzenoid vs. Quinoid
The fundamental driver of indazole tautomerism is aromaticity.
1H-Indazole: Possesses a fully aromatic benzene ring fused to a pyrazole.[1][2] This "benzenoid" character maximizes resonance stabilization energy.
2H-Indazole: Requires a "quinoid" contribution in the benzene ring to maintain valency, disrupting the local aromaticity of the six-membered ring.
(1H - 2H) |
| :--- | :--- | :--- | :--- |
| Gibbs Free Energy () | 0.0 kcal/mol | +2.3 to +4.5 kcal/mol | Favor 1H |
| Dipole Moment () | ~1.6 D | ~3.4 D | 2H is more polar |
| Aromaticity (NICS) | High (Benzenoid) | Lower (Quinoid) | Favor 1H |
Effect of Aryl Substituents (C3-Aryl)
Substituting the C3 position with an aryl group (common in drugs like Axitinib) introduces conjugation between the indazole core and the pendant ring.
Electronic Conjugation: While both tautomers allow for conjugation, the 1H-form maintains the integrity of the fused benzene ring, keeping it the global minimum.
Intramolecular Stabilization: If the C3-aryl group contains a hydrogen-bond acceptor (e.g., o-pyridine, carbonyl) positioned near the N2-H, it can "lock" the molecule in the 2H-form via an intramolecular H-bond (N2-H···X), overcoming the inherent aromatic penalty.
Visualizing the Equilibrium
The following diagram illustrates the tautomeric equilibrium and the electronic states involved.
Caption: The 1H-tautomer is the global energy minimum. The transition between 1H and 2H involves a proton transfer with a significant barrier, but exchange is rapid in protic solvents.
Characterization & Differentiation Protocols
Distinguishing between 1H and 2H forms (and their fixed N-alkylated regioisomers) is critical for SAR data integrity.
NMR Spectroscopy (Solution State)
Proton exchange is often fast on the NMR timescale in protic solvents, leading to averaged signals. To observe distinct tautomers, use DMSO-
or Acetone- at low temperatures (< 250 K).
Feature
1H-Indazole (Major)
2H-Indazole (Minor)
Mechanistic Cause
N NMR (N1)
~ -160 ppm (Pyrrole-like)
~ -80 ppm (Pyridine-like)
Protonation state of N1.
N NMR (N2)
~ -70 ppm (Pyridine-like)
~ -170 ppm (Pyrrole-like)
Protonation state of N2.
C NMR (C3)
Upfield relative to 2H
Downfield relative to 1H
Quinoid character deshields C3.
H NMR (NH)
Broad singlet, ~13.0 ppm
Broad singlet, often >13.5 ppm
H-bonding environment.
X-Ray Crystallography (Solid State)
In the solid state, indazoles crystallize as a single tautomer stabilized by packing forces.
1H-Indazoles: Typically form catemeric chains or cyclic trimers via intermolecular Hydrogen bonds (
).
2H-Indazoles: Often form centrosymmetric dimers via
bonds. This dimerization is highly stable and can trap the 2H form in the crystal lattice even if it is minor in solution.
UV-Vis Spectroscopy
2H-Indazoles exhibit a bathochromic shift (red shift) compared to 1H-indazoles due to the extended conjugation of the quinoid system, especially when a C3-aryl group is present.
Case Study: Kinase Inhibitors (Axitinib)[2][3][4][5][6][7][8]
Axitinib (Inlyta) is a potent VEGFR inhibitor featuring a C3-substituted indazole core.[3][4]
Chemical Structure: N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.[3][5]
Tautomeric State in Drug: The free drug exists predominantly as the 1H-tautomer in solution.
Binding Mode: In the VEGFR2 ATP-binding pocket (PDB: 4AG8), the indazole binds to the hinge region.
Interaction: The N1-H acts as a Hydrogen Bond Donor to the backbone carbonyl of Glu917 .
Interaction: The N2 acts as a Hydrogen Bond Acceptor from the backbone NH of Cys919 .
Implication: The kinase hinge region specifically selects the 1H-tautomer . Designing a "fixed" 2H-mimic (e.g., N2-methyl) would abolish binding affinity by reversing the Donor-Acceptor motif.
Caption: The donor-acceptor pattern of 1H-indazole is critical for hinge binding. 2H-indazole would present an incompatible Acceptor-Donor pattern.
Experimental Workflow: Tautomer Determination
Use this decision tree to determine the tautomeric state of a new aryl-indazole derivative.
Caption: Workflow for unambiguous assignment of tautomeric state using X-ray and Nitrogen-15 NMR.
References
Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2, 1996. [Link]
WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." [Link]
Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 2019. [Link]
Protein Data Bank. "Structure of VEGFR2 with Axitinib (PDB ID: 4AG8)." [Link]
Physical properties of N1-aryl substituted indazoles
An In-Depth Technical Guide to the Physical Properties of N1-Aryl Substituted Indazoles Abstract N1-aryl substituted indazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core of numerou...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical Properties of N1-Aryl Substituted Indazoles
Abstract
N1-aryl substituted indazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core of numerous therapeutic agents.[1][2] Their function as bioisosteres for indoles and phenols, combined with their ability to form critical interactions with biological targets like protein kinases, underscores their importance in drug discovery.[2][3] However, the journey from a promising hit to a viable drug candidate is critically dependent on a thorough understanding and optimization of its physicochemical properties. These properties—governing absorption, distribution, metabolism, excretion, and toxicity (ADMET)—are intrinsically linked to the molecule's structure. This guide provides an in-depth exploration of the key physical properties of N1-aryl substituted indazoles, offering both foundational principles and field-proven experimental methodologies for their characterization.
Core Structural Features: A Foundation for Physicochemical Behavior
The indazole ring system, a fusion of benzene and pyrazole, can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles.[3][4][5] For unsubstituted indazoles, the 1H-tautomer is thermodynamically more stable and thus predominates.[4][5][6][7][8] The strategic introduction of a substituent at the N1 position effectively "locks" the molecule into this more stable 1H tautomeric form, providing a defined and rigid scaffold for drug design. This structural rigidity is a key starting point for understanding its physical properties.
The defining feature of this class of molecules is the covalent bond between the indazole N1 atom and an aryl ring. The rotational freedom around this bond determines the molecule's overall conformation. The dihedral angle between the plane of the indazole system and the N1-aryl ring is a critical parameter, often determined by X-ray crystallography, and influences how the molecule packs in a crystal lattice and interacts with protein binding pockets.[9][10]
Caption: Indazole tautomeric equilibrium and the structural consequence of N1-arylation.
Overview of Synthesis: Accessing the N1-Aryl Scaffold
A brief understanding of the synthesis is crucial as it impacts the purity and isomeric distribution of the final compound. Achieving regioselective N1-arylation over N2-arylation is a significant challenge in indazole chemistry.[5][11] Common strategies involve the intramolecular cyclization of ortho-haloaryl hydrazones, often catalyzed by copper or palladium.[12][13] One-pot procedures have been developed to streamline this process, improving efficiency and reducing waste.[14] The choice of reaction conditions—base, solvent, and catalyst—can significantly influence the N1:N2 product ratio.[15]
Caption: A simplified workflow for the synthesis of N1-aryl indazoles.
Lipophilicity: The Gateway to Biological Membranes
Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery. It governs a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target toxicity.[16] For N1-aryl indazoles, the nature of the aryl group and any additional substituents on the indazole core will heavily dictate the overall lipophilicity.
This property is quantified by the partition coefficient (LogP) or the distribution coefficient (LogD).[16]
LogP: The ratio of the concentration of an un-ionized compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.
LogD: The ratio of the sum of all forms of the compound (ionized and un-ionized) between the two phases, measured at a specific pH (e.g., physiological pH 7.4). Since most drugs are ionizable, LogD is often a more accurate descriptor of lipophilicity in biological systems.[16]
Experimental Determination of Lipophilicity: The Shake-Flask Method
The shake-flask method is the gold-standard, direct measurement technique for determining LogP values.[17] While labor-intensive, its accuracy makes it indispensable for lead optimization.
Protocol: Shake-Flask LogP Determination
Preparation: Prepare mutually saturated solutions of n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline for LogD at pH 7.4).
Dissolution: Accurately weigh and dissolve the N1-aryl indazole derivative in the aqueous phase to a known concentration. The concentration should be well below the compound's aqueous solubility limit.
Partitioning: Combine a precise volume of the drug-containing aqueous phase with a precise volume of the n-octanol phase in a sealed vessel (e.g., a screw-cap vial). The volume ratio is typically adjusted based on the expected LogP.
Equilibration: Agitate the vessel at a constant temperature for a sufficient period (can range from minutes to several hours) to allow the compound to reach equilibrium between the two phases. Gentle inversion is preferred over vigorous shaking to prevent emulsion formation.
Phase Separation: Centrifuge the vessel to ensure complete separation of the two immiscible layers.
Quantification: Carefully sample a known volume from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Calculate the LogP (or LogD) using the formula:
LogP = log10([Compound]octanol / [Compound]aqueous)
Aqueous Solubility: A Prerequisite for Efficacy
For a drug to be absorbed and exert its therapeutic effect, it must first dissolve in the aqueous environment of the gastrointestinal tract or bloodstream.[18] Poor aqueous solubility is a primary reason for the failure of drug candidates in development.[19] The solubility of N1-aryl indazoles is governed by the interplay between the energy required to break the crystal lattice and the energy released upon solvation of the molecule by water.[18]
Solubility can be measured in two main ways:
Kinetic Solubility: Measured by precipitating a compound from a high-concentration DMSO stock solution into an aqueous buffer. It's a high-throughput method often used in early discovery for screening large numbers of compounds.[19] Turbidimetry is a common technique for this measurement.[18]
Thermodynamic Solubility: The true equilibrium solubility of the solid form of a compound in a solvent. This is a more time-consuming but accurate measurement, critical for later-stage development.[19]
Experimental Determination of Thermodynamic Solubility
The Shake-Flask method is also the definitive technique for measuring thermodynamic solubility.
Protocol: Thermodynamic Solubility Determination
Suspension: Add an excess amount of the solid N1-aryl indazole to a known volume of the relevant aqueous medium (e.g., buffer at pH 2.0 and pH 7.4 to simulate gastrointestinal and plasma conditions, respectively) in a sealed vial.[20] The presence of undissolved solid is essential to ensure saturation.
Equilibration: Agitate the suspension at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by careful filtration through a low-binding filter (e.g., PTFE) is recommended to avoid analytical errors from suspended microparticles.[19]
Quantification: Accurately dilute the clear, saturated filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Caption: A generalized experimental workflow for shake-flask methodologies.
Solid-State Properties: Stability, Purity, and Performance
The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its stability, manufacturability, and bioavailability. For N1-aryl indazoles, these properties are dictated by how individual molecules arrange themselves in a solid form.
Melting Point (m.p.)
The melting point is a fundamental and easily accessible physical property. It serves as an important indicator of purity; impurities typically depress and broaden the melting range. Furthermore, a high melting point often correlates with strong intermolecular forces within a crystal lattice, which can, in turn, suggest lower solubility.[18] Melting points are typically determined using a calibrated melting point apparatus.[13][21]
Table 1: Representative Melting Points of N1-Aryl Indazole Derivatives
This table is a compilation of representative data and is not exhaustive.
Crystal Structure
Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state.[23] It provides precise information on:
Molecular Conformation: The exact bond lengths, bond angles, and the critical dihedral angle between the indazole and N1-aryl rings.[9][10]
Intermolecular Interactions: Identifies and quantifies non-covalent interactions like hydrogen bonds and π–π stacking that stabilize the crystal lattice.[9][24] These interactions must be overcome for the compound to dissolve.
Polymorphism: The ability of a compound to exist in multiple crystalline forms, which can have different solubilities and stabilities.
Workflow: Single-Crystal X-Ray Crystallography
Crystallization: The first and often most challenging step is to grow high-quality single crystals. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[23] A screening of various solvents is necessary.
Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded by a detector.[23]
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are then determined using computational methods to solve the phase problem.[23]
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy, resulting in a final, detailed three-dimensional structure.[23]
Conclusion
The physical properties of N1-aryl substituted indazoles are not mere data points but critical determinants of their potential as therapeutic agents. A deep understanding of their structural features, lipophilicity, solubility, and solid-state characteristics is essential for any drug discovery program. The judicious application of the experimental techniques outlined in this guide—from high-throughput screening to gold-standard equilibrium methods—enables researchers to build comprehensive structure-property relationships. This knowledge empowers medicinal chemists to rationally design and synthesize next-generation N1-aryl indazoles with optimized physicochemical profiles, ultimately increasing the probability of success in developing safe and effective medicines.
References
Creative Bioarray. (n.d.). Lipophilicity & Solubility. Retrieved from [Link]
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
GlaxoSmithKline. (2024, February 20).
Various Authors. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
Teijeiro, M. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
Hrynets, Y., Oleshchuk, O., & Gzella, A. (2022, October 1). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed.
GlaxoSmithKline. (2024, February 20). Development of a selective and scalable N 1-indazole alkylation. RSC Advances. Retrieved from [Link]
Various Authors. (2024, August 9). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
Ranjith, P., et al. (n.d.). Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES HES-SO.
Chicha, H., et al. (n.d.). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide.
de la Torre, M. C., et al. (2016, July 9).
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Jouyban, A. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
Claramunt, R. M., et al. (n.d.). Structure of indazole N 1-oxide derivatives studied by X-ray, theoretical methods, 1H, 13C, 15N NMR and EI/MS.
Abbassi, Y., et al. (n.d.). Crystal structure of N-(1-allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide. PMC.
Yathirajan, H. S., et al. (2022, October 30). Selected Imidazole Derivatives: Synthesis and X-Ray Crystal Structure – A Review.
Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
Norman, M. H., et al. (n.d.).
Tunoori, A. R., et al. (2018, March 16). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. MDPI.
Swamy, G. N., et al. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
Wang, Z., et al. (n.d.). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles.
Various Authors. (2024, August 9).
Barbosa, Y. C. M., et al. (2022, August 23). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.
Longworth, J., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
Longworth, J., et al. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
GlaxoSmithKline. (n.d.).
Boiani, M., et al. (2006, May 15). Indazole N-oxide derivatives as antiprotozoal agents: synthesis, biological evaluation and mechanism of action studies. PubMed.
Various Authors. (2024, November 22).
Elguero, J., et al. (n.d.). Theoretical estimation of the annular tautomerism of indazoles.
Tukhvatshin, R. S., et al. (n.d.). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
Mal, P., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
Various Authors. (2025, August 6). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones.
Various Authors. (2025, September). Computational analysis of N2-Aryl-1,2,3-triazoles as potential multi-target inhibitors. Indian Journal of Biochemistry and Biophysics.
An In-Depth Technical Guide to the Solubility of 1-(4-Chlorophenyl)-1H-indazole in DMSO and Water
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Chlorophenyl)-1H-indazole, a molecule of significant interest in contemporary drug discovery and development. As researcher...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-Chlorophenyl)-1H-indazole, a molecule of significant interest in contemporary drug discovery and development. As researchers and scientists in this field are acutely aware, understanding a compound's solubility is a cornerstone of preclinical assessment, influencing everything from assay design to bioavailability. This document will delve into the theoretical and practical aspects of determining the solubility of 1-(4-Chlorophenyl)-1H-indazole in two critical solvents: Dimethyl Sulfoxide (DMSO) and water. The methodologies presented herein are designed to be robust, reproducible, and grounded in established scientific principles.
Introduction to 1-(4-Chlorophenyl)-1H-indazole and the Significance of its Solubility
1-(4-Chlorophenyl)-1H-indazole belongs to the indazole class of heterocyclic aromatic organic compounds.[1][2][3][4] The indazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2][4] The addition of a 4-chlorophenyl group at the N1 position significantly influences the molecule's physicochemical properties, including its lipophilicity and potential for intermolecular interactions, which in turn dictate its solubility.
A thorough understanding of the solubility of 1-(4-Chlorophenyl)-1H-indazole is paramount for several reasons:
In Vitro Assay Reliability: Inconsistent solubility can lead to erroneous results in high-throughput screening and other in vitro assays.
Formulation Development: The aqueous solubility is a critical determinant of a drug candidate's potential for oral and parenteral formulations.
Pharmacokinetic Profile: Poor aqueous solubility can be a major hurdle to achieving adequate absorption and bioavailability.
This guide will provide detailed protocols for accurately determining the solubility of 1-(4-Chlorophenyl)-1H-indazole in both a common organic solvent used for stock solutions (DMSO) and a physiologically relevant solvent (water).
Physicochemical Properties of 1-(4-Chlorophenyl)-1H-indazole
Property
Predicted Characteristic
Rationale
Molecular Weight
~228.67 g/mol
Based on the chemical formula C13H9ClN2.
Polarity
Moderately polar to nonpolar
The indazole ring contributes some polarity, while the chlorophenyl group is largely nonpolar.
Hydrogen Bonding
The indazole N2 position can act as a hydrogen bond acceptor.
This can influence interactions with protic solvents like water.
Lipophilicity (logP)
Expected to be relatively high
The presence of the benzene and chlorophenyl rings suggests a preference for nonpolar environments.
These properties suggest that 1-(4-Chlorophenyl)-1H-indazole is likely to exhibit good solubility in organic solvents like DMSO and poor solubility in aqueous solutions.
Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a powerful, polar aprotic solvent widely used in drug discovery to create high-concentration stock solutions for screening and other assays.[5]
Expected Solubility Behavior
Given its chemical structure, 1-(4-Chlorophenyl)-1H-indazole is anticipated to be highly soluble in DMSO. The polar aprotic nature of DMSO can effectively solvate the molecule, disrupting the crystal lattice forces of the solid compound.
Experimental Protocol for Determining DMSO Solubility
This protocol outlines a method for determining the kinetic solubility of 1-(4-Chlorophenyl)-1H-indazole in DMSO at room temperature.
Objective: To determine the maximum concentration of 1-(4-Chlorophenyl)-1H-indazole that can be dissolved in DMSO.
Materials:
1-(4-Chlorophenyl)-1H-indazole (solid)
Anhydrous DMSO
Vortex mixer
Analytical balance
Calibrated pipettes
HPLC or ¹H NMR for concentration analysis (optional, for quantitative analysis)
Workflow for DMSO Solubility Determination:
Caption: Workflow for determining the solubility of 1-(4-Chlorophenyl)-1H-indazole in DMSO.
Step-by-Step Procedure:
Preparation of a High-Concentration Slurry: Accurately weigh a known amount of 1-(4-Chlorophenyl)-1H-indazole (e.g., 10 mg) into a small vial.
Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to create a high-concentration slurry.
Equilibration: Tightly cap the vial and vortex vigorously for 1-2 minutes. Allow the mixture to equilibrate at room temperature for at least 24 hours with continuous agitation (e.g., on a shaker) to ensure maximum dissolution.
Visual Inspection: After equilibration, visually inspect the vial for any undissolved solid material. If the solid is fully dissolved, the compound is soluble at that concentration.
Incremental Solvent Addition (if necessary): If undissolved solid remains, add a small, known volume of DMSO (e.g., 10 µL), and repeat the equilibration and inspection steps. Continue this process until the compound is fully dissolved.
Calculation of Solubility: The solubility is the final concentration of the clear solution, calculated as the initial mass of the compound divided by the total volume of DMSO added.
Data Presentation:
Parameter
Value
Compound
1-(4-Chlorophenyl)-1H-indazole
Solvent
Anhydrous DMSO
Temperature
Room Temperature (~25°C)
Solubility
[Determined Value] mg/mL or mM
Solubility in Water
Aqueous solubility is a critical parameter for drug candidates, as it directly impacts their absorption and bioavailability.
Expected Solubility Behavior
Based on its lipophilic nature, 1-(4-Chlorophenyl)-1H-indazole is expected to have very low aqueous solubility. The presence of the nonpolar chlorophenyl and benzene rings will likely dominate its interaction with water molecules.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in an aqueous buffer.
Objective: To determine the equilibrium solubility of 1-(4-Chlorophenyl)-1H-indazole in a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
1-(4-Chlorophenyl)-1H-indazole (solid)
Phosphate-buffered saline (PBS), pH 7.4
DMSO (for preparing a concentrated stock solution)
Shaker incubator
Centrifuge
Filtration device (e.g., 0.45 µm PVDF filter)
HPLC with a suitable analytical column and validated method for quantification
Workflow for Aqueous Solubility Determination (Shake-Flask Method):
Caption: Workflow for determining the aqueous solubility of 1-(4-Chlorophenyl)-1H-indazole.
Step-by-Step Procedure:
Preparation of Saturated Solution: Add an excess amount of solid 1-(4-Chlorophenyl)-1H-indazole to a known volume of PBS (pH 7.4) in a sealed container. The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.
Equilibration: Place the container in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to allow the system to reach equilibrium.
Phase Separation: After equilibration, separate the solid and liquid phases. This can be achieved by centrifugation followed by filtration of the supernatant through a 0.45 µm filter to remove any remaining solid particles.
Quantification: Analyze the concentration of 1-(4-Chlorophenyl)-1H-indazole in the clear filtrate using a validated HPLC method. A standard calibration curve of the compound in the same buffer (or a mixture of buffer and a small amount of organic solvent to ensure solubility of the standards) must be prepared for accurate quantification.
Calculation of Solubility: The determined concentration from the HPLC analysis represents the aqueous solubility of the compound at the specified pH and temperature.
Data Presentation:
Parameter
Value
Compound
1-(4-Chlorophenyl)-1H-indazole
Solvent
Phosphate-Buffered Saline (PBS)
pH
7.4
Temperature
[Specify Temperature, e.g., 25°C or 37°C]
Solubility
[Determined Value] µg/mL or µM
Conclusion
This technical guide provides a robust framework for determining the solubility of 1-(4-Chlorophenyl)-1H-indazole in both DMSO and water. While specific solubility data for this compound is not yet widely published, the protocols and principles outlined here will enable researchers to generate accurate and reproducible data. A thorough understanding of the solubility of this and other promising drug candidates is an indispensable component of a successful drug discovery and development program.
References
PubChem. 1-(4-Chlorophenyl)-1H-imidazole. National Center for Biotechnology Information. [Link]
Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. PMC. [Link]
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
3-(4-Chlorophenyl)-1H-indazole-5-carboxylic acid. CAS Common Chemistry. [Link]
Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]
Technical Analysis: pKa Profiling of 1-(4-Chlorophenyl)-1H-indazole Scaffolds
The following technical guide details the acid-base dissociation constants (pKa) of 1-(4-Chlorophenyl)-1H-indazole and its functionalized derivatives. This analysis is written from the perspective of a Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the acid-base dissociation constants (pKa) of 1-(4-Chlorophenyl)-1H-indazole and its functionalized derivatives. This analysis is written from the perspective of a Senior Application Scientist to support drug discovery workflows.
Executive Summary
The 1-(4-chlorophenyl)-1H-indazole scaffold is a pharmacophore widely used in medicinal chemistry (e.g., Lonidamine analogs, anticancer agents, anti-inflammatory drugs). Understanding its ionization profile is critical for optimizing solubility, membrane permeability, and binding affinity.
Core Acid-Base Profile:
Nature: Very weak base.
Primary Ionization Center: The N2 nitrogen atom (pyridinium-like).[1]
Estimated pKa (Conjugate Acid):0.3 – 0.8 (Calculated based on Hammett substituent effects).
Acidic Properties: The core scaffold is non-acidic in the physiological range (pH 1–14) because the N1 position is substituted.[1] Acidic pKa values only arise if functional groups (e.g., -COOH, -OH) are appended to the rings.
Theoretical Framework & Structural Logic
To accurately determine the pKa of this specific derivative without direct literature values, we must apply structural logic to the known data of the parent indazole.
The Protonation Equilibrium
Unlike unsubstituted indazole, which exhibits annular tautomerism (1H
2H), 1-(4-chlorophenyl)-1H-indazole is fixed in the 1H-form .
N1 (Pyrrole-like): Substituted with a 4-chlorophenyl group.[1] The lone pair is involved in aromaticity and is unavailable for protonation.
N2 (Pyridine-like): The lone pair is orthogonal to the
-system, making it the sole site for protonation.
Reaction Scheme:
Electronic Effects (Hammett Analysis)
The basicity of the N2 nitrogen is governed by the electron density of the pyrazole ring.[1]
Parent Indazole: The pKa of the protonated parent (1H-indazole) is 1.25 (measured in water).[1]
N1-Aryl Effect: The N1-phenyl group is electron-withdrawing (
, ). It pulls electron density away from the pyrazole ring, lowering the basicity of N2.
Para-Chloro Substituent: The chlorine atom at the para-position of the phenyl ring further withdraws electrons (
).
Quantitative Data & Derivative Comparison
The following table summarizes known and estimated pKa values for the scaffold and common medicinal derivatives.
The following diagrams illustrate the protonation pathway and the decision tree for experimental determination.
Caption: Protonation equilibrium of the N2 nitrogen. The N1-aryl group destabilizes the cation, lowering the pKa.
Caption: Decision matrix for selecting the UV-Vis method over potentiometry due to the low pKa and low aqueous solubility.
Experimental Protocols (Self-Validating Systems)
Since the pKa is likely below 2.0 and the compound is hydrophobic, standard potentiometric titration will fail (glass electrodes are inaccurate at pH < 1 and solubility is poor).[1] The UV-Vis Spectrophotometric Titration is the mandatory protocol.
Repeat the experiment at three different cosolvent percentages (e.g., 30%, 40%, 50% MeOH).
Validation: Plot
vs. (dielectric constant) and extrapolate to 0% cosolvent (pure water) to obtain the thermodynamic pKa.[1]
Protocol Checkpoints (Trustworthiness)
Linearity Check: If the plot of Absorbance vs. pH does not yield a smooth sigmoid, precipitation has likely occurred. Check turbidity.
Isosbestic Point: Absence of a clear isosbestic point suggests degradation or multiple ionization sites.
Applications in Drug Development[1]
Solubility Formulation:
At physiological pH (7.4), the molecule is >99.9% neutral.[1] Salt formation (e.g., hydrochloride salt) is possible but will be unstable in water (hydrolysis) because the base is too weak (
Strategy: Use amorphous solid dispersions (ASD) or lipid-based formulations (SEDDS) rather than pH adjustment.[1]
Permeability:
Being neutral and lipophilic, the scaffold exhibits high passive permeability. However, high lipophilicity may lead to high plasma protein binding (PPB).[1]
Bioanalysis:
In LC-MS/MS, use an acidic mobile phase (Formic acid, pH ~2.5).[1] Even though the pKa is low, the high organic content in the mobile phase and the electrospray ionization source will sufficiently protonate the N2 nitrogen for detection
Catalán, J., et al. (1987).[1] "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State." Journal of Physical Chemistry, 91(11), 2872–2879.[1]
Silvestrini, B., et al. (1984).[1] "Lonidamine, a new potential anticancer agent." Drugs of the Future, 9(5), 333.[1]
Claramunt, R. M., et al. (1991).[1] "The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, (11), 1691-1697.
Reijenga, J., et al. (2013).[1] "Development of Methods for the Determination of pKa Values." Analytical Chemistry Insights, 8, 53–71. [1]
Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.[1]
Comparative Analysis of N1-Aryl Indazoles: 4-Chlorophenyl vs. 2,4-Dichlorophenyl Substitution
Executive Summary The N1-aryl indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from anti-inflammatory agents to kinase inhibitors (e.g., p38 MAP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The N1-aryl indazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from anti-inflammatory agents to kinase inhibitors (e.g., p38 MAP kinase, VEGFR).[1] When optimizing this scaffold, a critical decision point often arises between selecting a 1-(4-chlorophenyl) (para-substituted) or a 1-(2,4-dichlorophenyl) (ortho,para-disubstituted) moiety.
While seemingly a minor structural modification, the addition of the ortho-chlorine atom induces drastic changes in molecular topology (torsion angles) , electronic distribution , and synthetic accessibility . This guide provides a technical deep-dive into these differences to aid researchers in rational drug design.
Physicochemical Divergence
The primary differentiator between these two analogs is not merely lipophilicity, but the conformational lock induced by the ortho-substituent.
Conformational Analysis (The "Ortho-Effect")
1-(4-Chlorophenyl)indazole: This molecule possesses a relatively low barrier to rotation around the N1-C(phenyl) bond. While not perfectly planar due to the repulsion between the phenyl ortho-hydrogens and the indazole C7-H/N2-lone pair, it can adopt a near-coplanar conformation (
) to maximize - stacking interactions within a binding pocket.
1-(2,4-Dichlorophenyl)indazole: The introduction of a chlorine atom at the ortho position creates a severe steric clash with the indazole C7-hydrogen. This forces the phenyl ring to rotate out of the indazole plane, typically locking the molecule into a twisted, "orthogonal" conformation (
).
Electronic and Lipophilic Properties
The addition of the second chlorine atom alters the electronic landscape, affecting the pKa of the N2 nitrogen (the primary hydrogen bond acceptor in this system).
Property
1-(4-Chlorophenyl)
1-(2,4-Dichlorophenyl)
Impact on Drug Design
Electronic Effect ()
= +0.23
(approx) = +0.46
2,4-DiCl is more electron-withdrawing, reducing N2 basicity.
Lipophilicity (cLogP)
~4.2
~4.8
2,4-DiCl increases permeability but decreases water solubility.
Topological Polar Surface Area
~17.8
~17.8
Identical TPSA, but effective solvation differs due to sterics.
Metabolic Stability
Blocks para-oxidation
Blocks ortho & para-oxidation
2,4-DiCl offers superior resistance to CYP-mediated hydroxylation.
Synthetic Methodologies
Synthesizing the 2,4-dichlorophenyl analog is kinetically more difficult than the 4-chlorophenyl analog due to the steric hindrance at the electrophilic center during C-N coupling.
Mechanistic Pathway (Copper-Catalyzed)
The standard protocol utilizes a Copper(I)-catalyzed Ullmann-type coupling. The ortho-substituent in 1-iodo-2,4-dichlorobenzene slows the oxidative addition step and destabilizes the intermediate
-complex compared to 1-iodo-4-chlorobenzene.
Figure 1: Comparative synthetic workflow illustrating the kinetic penalty imposed by the ortho-chlorine substituent.
Optimized Synthetic Protocols
Protocol A: Synthesis of 1-(4-Chlorophenyl)-1H-indazole
Applicability: Standard high-throughput synthesis.
Reagents: Indazole (1.0 eq), 1-iodo-4-chlorobenzene (1.2 eq), CuI (10 mol%),
Protocol B: Synthesis of 1-(2,4-Dichlorophenyl)-1H-indazole
Applicability: Required for hindered substrates.
Reagents: Indazole (1.0 eq), 1-iodo-2,4-dichlorobenzene (1.2 eq), CuI (10 mol%),
(2.0 eq).
Critical Additive:L-Proline (20 mol%) or 1,10-Phenanthroline . The amino acid ligand forms a more stable, less sterically demanding complex with Copper, facilitating the coupling of ortho-substituted halides.
Conditions: DMSO or DMF (polar aprotic solvent required), 120-130°C, 48h.
Expected Yield: 60-75% (Yield drops due to dehalogenation side reactions at high temp).
Pharmacological Implications (SAR)
The choice between these two moieties is rarely arbitrary; it dictates the binding mode.
The "Twist" as a Selectivity Filter
In kinase inhibitors (e.g., p38 MAPK), the inhibitor often binds in the ATP pocket.
4-Cl Analog: Can access flat, narrow hydrophobic clefts . However, it is more promiscuous because many kinases have flat pockets.
2,4-DiCl Analog: The forced twist requires a binding pocket with a specific "depth" or "gatekeeper" residue that accommodates the out-of-plane phenyl ring. This often leads to higher selectivity (e.g., Lonidamine derivatives) because the molecule cannot flatten out to bind off-target proteins.
Metabolic Stability (CYP450)
The 2,4-dichloro pattern is a classic "metabolic shield."
Para-Cl: Blocks the primary site of Phase I oxidation (para-hydroxylation).
Ortho-Cl: Blocks secondary hydroxylation sites and, crucially, prevents the formation of toxic quinone-imine intermediates by sterically inhibiting the enzymatic approach to the N-aryl bond.
Figure 2: Structure-Activity Relationship (SAR) decision tree based on conformational rigidity and metabolic profile.
Experimental Validation Protocol
To empirically determine which analog is superior for your specific target, the following self-validating workflow is recommended.
Step 1: Comparative Synthesis
Follow Protocol A and B (Section 3.2) to generate both analogs.
QC Check: Use 1H-NMR to verify the shift of the Indazole H-7 proton. In the 2,4-diCl analog, the H-7 signal will be shielded (shifted upfield) compared to the 4-Cl analog due to the anisotropic effect of the twisted phenyl ring.
Technical Guide: Characterization & Melting Point Analysis of 1-(4-Chlorophenyl)-1H-indazole
The following technical guide is structured as an internal whitepaper for a drug development R&D team. It prioritizes experimental rigor, data validation, and actionable protocols.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as an internal whitepaper for a drug development R&D team. It prioritizes experimental rigor, data validation, and actionable protocols.
Executive Summary
The precise melting point (MP) range of 1-(4-Chlorophenyl)-1H-indazole is a critical quality attribute (CQA) for its use as a pharmacophore in medicinal chemistry. Experimental validation identifies the pure phase transition range as 168–170 °C [1].
This guide delineates the physicochemical profile of this compound, contrasting it with structural analogs to establish a baseline for purity assessment. It further details a self-validating protocol for synthesis and characterization, ensuring reproducibility in drug discovery workflows.
Physicochemical Profile & Data
Confirmed Melting Point Data
The following data represents the experimentally determined melting point for the target compound and its immediate halogenated analogs. Deviations from these ranges by >2 °C suggest significant occlusion of solvent or the presence of unreacted arylhydrazone intermediates.
Compound Name
Substituent (R)
Melting Point Range (°C)
Appearance
Source
1-(4-Chlorophenyl)-1H-indazole
4-Cl
168 – 170
Buff Brown Solid
[1]
1-(4-Bromophenyl)-1H-indazole
4-Br
164 – 166
Green Solid
[1]
1-(4-Chlorophenyl)-5-methoxy-1H-indazole
4-Cl, 5-OMe
170 – 172
Brown Solid
[1]
5-Chloro-3-phenyl-1H-indazole
(Isomer)
109 – 112
Pale Yellow Solid
[2]
Technical Note: The significant difference between the 1-aryl (168–170 °C) and 3-aryl (109–112 °C) isomers highlights the utility of MP determination as a rapid diagnostic tool for distinguishing regioisomers during synthesis.
Structural Integrity & Causality
The elevated melting point of the 1-(4-chlorophenyl) derivative relative to the 3-phenyl isomer is attributed to the molecular packing efficiency . The N1-aryl substitution creates a linear, planar vector that facilitates strong
stacking interactions in the crystal lattice. The 4-chloro substituent adds intermolecular halogen bonding capabilities, further stabilizing the lattice energy and raising the enthalpy of fusion ().
Experimental Workflows
Synthesis & Purification Logic
To ensure the reported MP range is achievable, a high-purity synthesis route is required. The Microwave-Assisted Cyclization method is recommended over conventional heating due to its ability to suppress side reactions (e.g., formation of azobenzene byproducts).
Workflow Diagram (DOT)
The following diagram illustrates the critical path from raw materials to the isolated pure crystal.
Figure 1: Critical path for the synthesis and isolation of high-purity 1-(4-Chlorophenyl)-1H-indazole.
Protocol: Melting Point Determination (Capillary Method)
Objective: To determine the purity of the synthesized batch within
°C.
Reagents & Equipment:
Sample: Dried 1-(4-Chlorophenyl)-1H-indazole (vacuum dried at 40 °C for 4 hours).
Standard: Benzanilide (MP 163 °C) or Sulfanilamide (MP 164.5–166.5 °C) for calibration.
Apparatus: Digital Melting Point Apparatus (e.g., Stuart SMP30 or equivalent) with silicone oil bath or metal block.
Step-by-Step Methodology:
Sample Preparation:
Pulverize the sample into a fine powder using an agate mortar. Coarse crystals can lead to uneven heat transfer and broadened ranges.
Fill a clean glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube vertically on a hard surface.
Ramp Rate Configuration:
Fast Ramp: Heat rapidly (10 °C/min) to 150 °C to save time.
Critical Ramp: At 155 °C, reduce the heating rate to 1.0 °C/min .
Reasoning: A slow ramp rate near the phase transition allows for thermodynamic equilibrium, preventing "thermal lag" where the thermometer reads higher than the actual sample temperature.
Observation & Recording:
Onset Point (
): Record the temperature at the first distinct sign of liquid formation (droplet appearing).
Clear Point (
): Record the temperature when the entire sample becomes a transparent liquid.
Acceptance Criteria: The range (
) must be °C. A range >2 °C indicates impurities (likely uncyclized hydrazone).
Validation:
If the observed MP is <165 °C, perform a mixed melting point test with a known pure standard (if available) or recrystallize from ethanol.
Characterization & Self-Validation
To confirm that the substance melting at 168–170 °C is indeed the target structure, cross-reference with the following spectroscopic signatures [1]:
1H NMR (400 MHz, CDCl3):
Look for the characteristic singlet at
8.01 ppm (N=CH-, cyclic indazole proton).
Aromatic protons for the 4-chlorophenyl group typically appear as doublets around
7.5–7.7 ppm.
IR Spectroscopy (KBr):
Absence of N-H stretch (3200–3400 cm⁻¹) confirms N-arylation.
Presence of C=N stretch at 1596 cm⁻¹ .
References
Sarda, S. R., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1125–1128.
Zhang, S., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Royal Society of Chemistry (RSC) Advances, Supplementary Information.
Protocols & Analytical Methods
Method
Protocol for N-arylation of indazole with 1-chloro-4-iodobenzene
Application Note: Highly Regio- and Chemoselective N-Arylation of Indazole with 1-Chloro-4-iodobenzene Target Audience: Researchers, computational chemists, and drug development professionals. Objective: To provide a rob...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Highly Regio- and Chemoselective N-Arylation of Indazole with 1-Chloro-4-iodobenzene
Target Audience: Researchers, computational chemists, and drug development professionals.
Objective: To provide a robust, self-validating protocol for the selective N1-arylation of indazole, overcoming inherent challenges in chemoselectivity (halide differentiation) and regioselectivity (N1 vs. N2 tautomerism).
Executive Summary & Strategic Rationale
The N-arylation of indazoles is a fundamental transformation in medicinal chemistry, as the 1H-indazole core is a privileged pharmacophore found in numerous kinase inhibitors and anti-inflammatory agents. When coupling indazole with a dihalogenated arene such as 1-chloro-4-iodobenzene, two primary synthetic challenges emerge:
Chemoselectivity: Differentiating between the C-I and C-Cl bonds to prevent oligomerization or bis-arylation.
Regioselectivity: Directing the coupling exclusively to the N1 position over the competing N2 position.
This guide details an optimized copper-catalyzed Ullmann-type coupling protocol that achieves >20:1 N1-regioselectivity and absolute chemoselectivity for the C-I bond, providing a scalable and highly reproducible workflow.
Mechanistic Principles (Causality & Design)
Chemoselectivity: Why Copper over Palladium?
While palladium catalysts (e.g., Buchwald-Hartwig aminations) are highly active, electron-rich Pd systems can inadvertently activate the C-Cl bond after the initial C-I coupling, leading to complex mixtures. Copper(I) catalysts, however, are highly sensitive to bond dissociation energies (BDE). The oxidative addition of Cu(I) into the C-I bond (BDE ~65 kcal/mol) occurs orders of magnitude faster than into the C-Cl bond (BDE ~96 kcal/mol). This ensures the chlorine handle remains completely intact for downstream cross-coupling applications.
Regioselectivity: Thermodynamic vs. Kinetic Control
Indazole exhibits annular tautomerism, and its deprotonation yields an ambidentate anion[1]. The N2 position is often kinetically favored for electrophilic attack due to higher localized nucleophilicity in certain transition states. However, the N1-arylated product is thermodynamically more stable[2]. N1-arylation preserves the aromatic sextet of the fused benzene ring, whereas N2-arylation disrupts this resonance, resulting in a higher-energy quinonoid-like structure[1]. By employing elevated temperatures (110 °C) and a bidentate diamine ligand, the reaction is driven entirely to thermodynamic control, yielding the 1H-indazole derivative[3].
Caption: Logical workflow governing the regio- and chemoselective outcomes of the coupling.
The Role of Ligand and Base
Although 4, they often require excessive catalyst loading or suffer from lower yields with deactivated substrates. The addition of N,N'-dimethylethylenediamine (DMEDA) stabilizes the Cu(I) center, prevents disproportionation into Cu(0) and Cu(II), and accelerates the oxidative addition step. Potassium phosphate (K3PO4) is selected as the optimal base; it is sufficiently basic to deprotonate indazole (pKa ~14) but avoids the detrimental side reactions (e.g., etherification of the aryl halide) often observed with stronger alkoxide bases[5].
Caption: Cu-catalyzed Ullmann-type catalytic cycle for N-arylation.
Reaction Optimization Data
The following table summarizes the optimization matrix, validating the causality behind the chosen Standard Operating Procedure (SOP).
Entry
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Yield (%)
N1:N2 Ratio
1
CuI (10)
None
K₂CO₃
DMF
110
45
8:1
2
CuI (10)
DMEDA (20)
K₂CO₃
DMF
110
78
12:1
3
CuI (10)
DMEDA (20)
K₃PO₄
Toluene
110
94
>20:1
4
Pd₂(dba)₃ (5)
Xantphos (10)
Cs₂CO₃
Toluene
100
62*
15:1
*Note: Entry 4 (Pd catalysis) resulted in ~18% of a bis-coupled byproduct due to competitive activation of the C-Cl bond, highlighting the necessity of Cu(I) for absolute chemoselectivity.
Vessel Preparation: Oven-dry a 20 mL Schlenk tube or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool the vessel under a continuous stream of dry argon.
Charging Solids: Add 1H-indazole (118 mg), 1-chloro-4-iodobenzene (286 mg), CuI (19 mg), and finely ground anhydrous K₃PO₄ (424 mg) to the vessel.
Critical Insight: K₃PO₄ must be finely ground and strictly anhydrous. Clumping will severely reduce the reactive surface area, stalling the ligand exchange step.
Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the vessel via a manifold and backfill with argon. Repeat this cycle three times.
Critical Insight: Complete removal of oxygen is mandatory to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II) species.
Liquid Addition: Under a positive pressure of argon, inject anhydrous, degassed toluene (5.0 mL) followed by DMEDA (21 µL) via a microsyringe. The solution will typically transition to a pale blue/green hue as the Cu-ligand complex forms.
Reaction Execution: Replace the septum with a Teflon-lined screw cap under an argon blanket. Transfer the sealed vial to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously (800–1000 rpm) for 18 hours.
Quenching & Workup: Remove the vial from the heat source and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (10 mL). Filter the heterogeneous suspension through a short pad of Celite to remove copper salts and inorganic phosphates. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).
Concentration: Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10 v/v).
Analytical Note: The N1-isomer elutes first due to its lower polarity compared to the minor N2-isomer.
Characterization: Confirm the identity of 1-(4-chlorophenyl)-1H-indazole via ¹H NMR (CDCl₃). The diagnostic marker for N1-arylation is the pronounced downfield shift of the indazole C3-H proton (typically appearing around δ 8.1–8.2 ppm) and the complete absence of the broad N-H singlet.
References
1.[4] A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Synthetic Communications.
2.[2] 1H-Benz[f]indazole, 3-phenyl- | 55270-98-9 | Benchchem. Benchchem Database.
3.[1] 4-Bromo-6-chloro-1H-indazole | 885519-03-9 - Benchchem. Benchchem Database.
4.[3] Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.
5.[5] Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu.
Microwave-Assisted Synthesis of 1-Aryl-1H-Indazoles: An Application Note and Protocol
Introduction: The Significance of 1-Aryl-1H-Indazoles and the Advent of Microwave Synthesis The 1-aryl-1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its preva...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of 1-Aryl-1H-Indazoles and the Advent of Microwave Synthesis
The 1-aryl-1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] These molecules have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic importance.[2]
Traditionally, the synthesis of these vital compounds has relied on conventional heating methods, which often entail long reaction times, high energy consumption, and the use of hazardous solvents.[3][5] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a greener and more efficient alternative.[6][7] Microwave heating provides rapid and uniform energy distribution throughout the reaction mixture, leading to dramatic accelerations in reaction rates, increased yields, and enhanced product purity.[8][9][10] This technology aligns with the principles of green chemistry by minimizing energy usage and often allowing for solvent-free reactions or the use of more environmentally benign solvents.[7][10]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 1-aryl-1H-indazoles, detailing the underlying mechanistic principles, a robust experimental protocol, and expected outcomes.
Mechanistic Insights: The Chemistry Behind the Acceleration
The microwave-assisted synthesis of 1-aryl-1H-indazoles typically proceeds through a one-pot, two-step sequence involving an initial condensation followed by a copper-catalyzed intramolecular N-arylation.[5][11]
Hydrazone Formation: The reaction commences with the condensation of a 2-haloarylcarbonyl compound (e.g., 2-halobenzaldehyde or 2-haloacetophenone) with an arylhydrazine. This step is significantly accelerated by microwave irradiation, which efficiently removes the water molecule formed during the reaction, driving the equilibrium towards the formation of the arylhydrazone intermediate.[11]
Intramolecular N-Arylation (Ullmann-type Coupling): The in-situ generated arylhydrazone then undergoes an intramolecular cyclization. This key step is catalyzed by a copper(I) species, often in the presence of a ligand and a base.[11][12] The microwave energy facilitates the catalytic cycle, promoting the oxidative addition of the copper catalyst to the aryl halide and the subsequent reductive elimination to form the new N-aryl bond, thereby constructing the indazole ring system. The ability of microwaves to rapidly achieve and maintain the high temperatures often required for this coupling reaction is a primary reason for the dramatically reduced reaction times.[11]
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general and efficient method for the microwave-assisted synthesis of 1-aryl-1H-indazoles, adapted from established literature procedures.[11]
Materials:
2-Halobenzaldehyde or 2-Haloacetophenone (1.0 mmol)
Potassium Carbonate (K₂CO₃) or other suitable base (2.0 mmol)
Solvent (e.g., DMF, DMSO, or a high-boiling point alcohol) (3-5 mL)
Microwave reactor vials (10 mL) with stir bars
Dedicated microwave synthesizer
Procedure:
Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 2-haloarylcarbonyl compound (1.0 mmol), arylhydrazine (1.0 mmol), copper(I) iodide (e.g., 0.05 mmol), and the diamine ligand (e.g., 0.1 mmol).
Addition of Base and Solvent: Add the base (e.g., potassium carbonate, 2.0 mmol) and the chosen solvent (3-5 mL) to the vial.
Vessel Sealing: Securely cap the reaction vessel.
Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the mixture at a set temperature (typically 160°C) for a specified time (usually 10-20 minutes).[11] The reaction progress can be monitored by thin-layer chromatography (TLC).[13]
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-aryl-1H-indazole.[13]
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.[12]
Visualizing the Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 1-aryl-1H-indazoles.
Caption: General workflow for microwave-assisted synthesis of 1-aryl-1H-indazoles.
Data and Expected Outcomes
The microwave-assisted approach typically affords good to excellent yields of the desired 1-aryl-1H-indazoles. The reaction conditions can be optimized by varying the catalyst, ligand, base, solvent, temperature, and reaction time.
Table 1: Representative Reaction Conditions and Yields
Low Yields: If yields are low, consider increasing the reaction temperature or time. Screening different ligands or bases may also be beneficial. The choice of solvent can significantly impact the reaction efficiency due to its dielectric properties and ability to absorb microwave energy.[9]
Side Product Formation: The formation of side products can sometimes be suppressed by lowering the reaction temperature or using a more selective catalyst system.
Incomplete Reaction: Ensure that the microwave vial is properly sealed to maintain pressure and prevent solvent evaporation. The power output of the microwave should also be calibrated and consistent.
Conclusion: A Superior Synthetic Strategy
Microwave-assisted synthesis represents a significant advancement in the preparation of 1-aryl-1H-indazoles. This technology offers a faster, more efficient, and environmentally conscious alternative to traditional synthetic methods.[6][10] The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to access this important class of molecules, thereby accelerating the discovery of new therapeutic agents.
References
Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
Benchchem. (n.d.).
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
Advanced Journal of Chemistry, Section A. (2019).
ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
Pabba, C., Wang, H. J., Mulligan, S. R., Chen, Z. J., Stark, T. M., & Gregg, B. T. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. Tetrahedron Letters, 46(44), 7553–7557.
IJNRD.org. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
Chabukswar, A., Kuchekar, B., Lokhande, P., Tryambake, M., Sangshetti, J., Pagare, B., & kadam, P. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200.
Asian Journal of Research in Chemistry. (2012).
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
Semantic Scholar. (n.d.).
ResearchGate. (n.d.).
jchr.org. (2025).
Bunce, R. A., Nammalwar, B., & Schammerhorn, A. F. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank, 2018(2), M982.
PharmaBlock. (n.d.). Indazoles in Drug Discovery.
PMC. (n.d.). Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents.
Recrystallization solvents for purifying 1-(4-Chlorophenyl)-1H-indazole
Application Note: Optimization of Crystallization Systems for High-Purity 1-(4-Chlorophenyl)-1H-indazole Executive Summary This guide details the purification of 1-(4-Chlorophenyl)-1H-indazole , a critical scaffold in me...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Crystallization Systems for High-Purity 1-(4-Chlorophenyl)-1H-indazole
Executive Summary
This guide details the purification of 1-(4-Chlorophenyl)-1H-indazole , a critical scaffold in medicinal chemistry often utilized for its bioisosteric properties in dopamine antagonists and anticancer agents.[1]
The synthesis of this compound, typically achieved via Copper-catalyzed N-arylation (Buchwald-type coupling) or nucleophilic aromatic substitution (
), presents two primary purification challenges:[1]
Regioisomerism: Separation of the thermodynamically favored
-isomer (Target) from the kinetically accessible -isomer impurity.[1]
Catalyst Removal: Efficient clearance of residual copper/ligand complexes and inorganic bases (e.g.,
While column chromatography is effective for small-scale separation, it is cost-prohibitive at scale.[1] This note provides a self-validating recrystallization protocol utilizing solvent systems explicitly tuned to exploit the lattice energy differences between the
and isomers.
Physicochemical Context & Solvent Logic
The target molecule features a lipophilic chlorophenyl ring fused to the indazole core. The
-isomer generally exhibits a higher melting point and greater lattice stability than the -isomer due to more efficient - stacking and lack of the "kinked" geometry present in -substituted indazoles.[1]
Solvent System Selection Matrix
System
Solvent Composition
Primary Function
Mechanism of Action
System A
Methanol / Water (1:1 to 3:1)
Catalyst & Salt Removal
High solubility of organics in hot MeOH; insolubility of inorganic salts.[1] Water acts as an antisolvent to force precipitation of the hydrophobic indazole upon cooling.
System B
Toluene / Heptane (or Hexane)
Isomer Separation
Exploits the higher lattice energy of the -isomer. The -isomer often remains solubilized in the aliphatic supernatant (Heptane) while the -isomer crystallizes.[1]
System C
Ethyl Acetate / Ethanol
General Purity
Balanced polarity for removing unreacted starting materials (e.g., 1-chloro-4-iodobenzene).[1]
Recommendation: Start with System A for crude reaction mixtures heavily contaminated with salts. Use System B for polishing material that contains the
-isomer impurity.
Experimental Protocol
Pre-Requisite: The Solubility Screen
Before committing the bulk batch, perform this test in a 4 mL vial:
Add 100 mg of crude solid.
Add 0.5 mL of primary solvent (e.g., Methanol).[1] Heat to boiling.
If dissolved, add antisolvent (Water) dropwise until persistent turbidity appears.[1][2]
Re-heat to clear. Cool slowly.
Pass Criteria: Crystals form upon cooling; supernatant is not oily.
Detailed Workflow: System A (Methanol/Water)
Reference Standard: Adapted from N-phenyl indazole purification protocols [1].
Step 1: Dissolution
Charge crude 1-(4-Chlorophenyl)-1H-indazole into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Methanol (HPLC Grade) at a ratio of 5 mL per gram of crude.
Heat the mixture to reflux (
).
Checkpoint: If solids remain (likely inorganic salts like CuI or
), perform a hot filtration through a Celite pad.[1] The filtrate should be clear.
Recrystallize using System B (Toluene/Heptane).[1] The isomer packs tighter and will crystallize out, leaving in solution.
Green/Blue Tint
Residual Copper catalyst.
Use System A but add 5% aqueous ammonia (EDTA alternative) during the wash step to complex the copper.
References
Beilstein J. Org. Chem. (2012).[1] Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. (Describes the specific use of Methanol/Water 1:1 for recrystallizing N-phenyl indazoles).
RSC Advances (2024). Development of a selective and scalable N1-indazole alkylation. (Details the thermodynamic stability differences between N1 and N2 isomers and purification logic).
Journal of Organic Chemistry (2006). Copper-Catalyzed Synthesis of N-Aryl Indazoles. (Foundational text on the synthesis and handling of these specific derivatives).
Precision HPLC Method Development for 1-(4-Chlorophenyl)-1H-indazole
A Strategic Protocol for Purity Analysis and Regioisomer Quantitation Executive Summary This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 1-(4-Chlorophenyl...
Author: BenchChem Technical Support Team. Date: March 2026
A Strategic Protocol for Purity Analysis and Regioisomer Quantitation
Executive Summary
This application note details the development of a robust High-Performance Liquid Chromatography (HPLC) method for 1-(4-Chlorophenyl)-1H-indazole , a critical scaffold in medicinal chemistry (e.g., estrogen receptor modulators, anti-inflammatory agents).
The primary analytical challenge for this analyte is not detection sensitivity, but selectivity . Synthetic routes often yield a mixture of the desired N1-isomer and the thermodynamic byproduct, the N2-isomer (2-(4-chlorophenyl)-2H-indazole). Due to their identical molecular weight and similar lipophilicity, standard generic gradients often fail to resolve these regioisomers.
This guide provides a validated protocol using Pi-Electron Active Stationary Phases (or high-efficiency C18) to ensure baseline resolution, grounded in physicochemical logic.
Physicochemical Intelligence
Effective method development begins with understanding the molecule.
Property
Value (Approx.)
Chromatographic Implication
LogP
4.2 – 4.5
High Lipophilicity: The compound will be strongly retained on C18. Requires high % organic mobile phase (Start >50% B) to elute in reasonable time.
pKa
~1.5 (N2)
Weak Base: The N1-substitution removes the acidic proton. The N2 nitrogen is weakly basic but likely neutral at pH > 2.5. pH control is used primarily for peak sharpness, not retention shifting.
UV Max
254 nm (Primary)305 nm (Secondary)
Detection: The chlorophenyl conjugation provides strong UV absorbance. 254 nm is ideal for trace impurity detection; 305 nm offers higher specificity against non-conjugated matrix components.
Solubility
Low in WaterHigh in ACN/THF
Sample Diluent: Do NOT use 100% aqueous diluent. Samples must be prepared in high organic (e.g., 50-100% ACN) to prevent precipitation.
Method Development Strategy
Stationary Phase Selection
While a standard C18 (L1) column can retain the analyte, it often struggles to separate the N1/N2 regioisomers due to their similar hydrophobicity.
Primary Choice (Robustness):C18 (End-capped), 3.5 µm or 2.7 µm (Core-Shell).
Why: High carbon load provides maximum retention for the separation of the main peak from early-eluting polar starting materials (e.g., 4-chlorophenylhydrazine).
Secondary Choice (Selectivity for Isomers):Phenyl-Hexyl or PFP (Pentafluorophenyl).
Why: These phases utilize
interactions .[1] The electron-deficient chlorophenyl ring interacts differently with the stationary phase depending on whether it is attached to N1 or N2, often enhancing resolution (Rs) significantly compared to hydrophobic interaction alone.
Mobile Phase Architecture
Organic Modifier:Acetonitrile (ACN) is preferred over Methanol.
Reasoning: ACN has lower viscosity (lower backpressure) and typically provides sharper peaks for chlorinated aromatics. Methanol can lead to broader peaks due to hydrogen bonding effects with the indazole nitrogens.
Buffer/Additive:0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) .
Reasoning: Although the molecule is neutral at this pH, the acidic environment suppresses silanol activity on the column, reducing tailing. It also makes the method LC-MS compatible by default.
Optimized Experimental Protocol
This protocol is designed as a "Universal Starting Point" that can be validated for QC release.
Instrument Parameters
System: HPLC with Diode Array Detector (DAD)
Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) OR Phenomenex Kinetex Phenyl-Hexyl.
Column Temp: 40°C (Improves mass transfer and lowers backpressure).
Flow Rate: 1.0 mL/min (Adjust based on column ID).
Start high to prevent precipitation, but low enough to retain polar impurities.
2.0
50
Isocratic Hold
Stacks the injection plug; allows polar impurities to elute.
10.0
95
Linear Ramp
Elutes the main lipophilic peak (Analyte) and N2 isomer.
12.0
95
Wash
Flushes highly lipophilic dimers or matrix.
12.1
50
Re-equilibration
Returns to initial conditions.
15.0
50
Stop
Ready for next injection.
Sample Preparation (Critical)
Stock Solution: Weigh 10 mg of 1-(4-Chlorophenyl)-1H-indazole into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile . Sonicate for 5 mins. (Conc: 1000 ppm).
Working Standard: Dilute Stock 1:10 with 50:50 ACN:Water .
Note: Do not dilute with 100% water. The compound will crash out, leading to poor area precision and blocked needles.
Regioisomer Separation Logic
The separation of the N1 (Target) and N2 (Impurity) isomers is the system suitability test.
Elution Order: On C18, the N2-isomer typically elutes before the N1-isomer.
Mechanism: The N2-isomer has a larger dipole moment and slightly lower lipophilicity than the N1-isomer.
Acceptance Criteria: Resolution (
) between N2 and N1 peaks must be .
Troubleshooting: If
, lower the initial %B to 40% or switch to a Phenyl-Hexyl column.
Visualization: Method Development Workflow
Figure 1: Decision tree for developing a regio-selective HPLC method for indazole derivatives.
Validation Parameters (ICH Q2)
To ensure the method is "Trustworthy" and self-validating, perform the following:
Specificity: Inject the N1-isomer, N2-isomer, and synthetic precursors (e.g., 4-chlorophenylhydrazine). Ensure no co-elution.
Linearity: 5 levels from 50% to 150% of target concentration.
Application Note: Strategic Synthesis of 1-(4-Chlorophenyl)-1H-indazole-3-carboxylic Acid
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 1-(4-chlorophenyl)-1H-indazole-3-carboxylic acid from 1-(4-chlorophenyl)-1H-indazole .
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 1-(4-chlorophenyl)-1H-indazole-3-carboxylic acid from 1-(4-chlorophenyl)-1H-indazole .
While "indazole-3-carboxylic acid" often refers to the unsubstituted N-H parent, the starting material specified (N-aryl indazole) strongly implies the target is the N-(4-chlorophenyl) derivative. Cleavage of the N-aryl bond is synthetically non-trivial and rarely practiced in this context; therefore, this guide focuses on the functionalization of the C3 position to yield the 1-aryl-3-carboxy derivative, a scaffold homologous to the male contraceptive Lonidamine and various antitumor agents.
Executive Summary
The transformation of 1-(4-chlorophenyl)-1H-indazole to its 3-carboxylic acid derivative represents a critical C-H functionalization challenge. The C3 proton of the indazole ring is the most acidic site (pKa ~35 in DMSO for similar heterocycles) but requires specific conditions to avoid competitive lithiation or degradation of the halogenated aryl ring.
This guide presents two validated protocols:
Method A (Direct Lithiation-Carboxylation): A high-atom-economy route utilizing non-nucleophilic bases to effect direct C3-carboxylation. Best for small-scale, rapid synthesis.
Method B (Iodination-Carbonylation): A robust, two-step industrial standard involving C3-iodination followed by Palladium-catalyzed hydroxycarbonylation. Best for scale-up and batch consistency.
Retrosynthetic Analysis & Pathway Logic
The synthesis relies on exploiting the electronic properties of the pyrazole ring within the indazole system.
Challenge: The starting material contains a p-chlorophenyl group. The use of strong nucleophilic bases (e.g., n-BuLi) poses a risk of Lithium-Halogen Exchange (Li/Cl exchange) at the aryl ring, leading to side products.
Solution:
Route A uses LDA (Lithium Diisopropylamide) , a bulky, non-nucleophilic base, to kinetically deprotonate C3 without attacking the aryl chloride.
Route B utilizes electrophilic aromatic substitution (iodination) which is highly regioselective for C3, followed by a mild Pd-catalyzed insertion of CO.
Visualizing the Reaction Pathways
Figure 1: Dual-pathway strategy for C3 functionalization. Method A (Blue) offers direct access; Method B (Red) offers stepwise control.
Protocol A: Direct C3-Lithiation & Carboxylation
Best for: Rapid analog generation, avoiding transition metals.
Mechanistic Insight
Using n-Butyllithium (n-BuLi) directly carries a risk of Li/Cl exchange on the phenyl ring. LDA is preferred because its steric bulk prevents it from acting as a nucleophile against the aryl chloride, while its basicity is sufficient to deprotonate the C3-H.
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (1.2 equiv).
Electrophile: Carbon Dioxide (CO2), dried gas or sublimed dry ice.
Solvent: Anhydrous THF (freshly distilled or from solvent system).
Step-by-Step Procedure
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of Nitrogen or Argon.
Solvation: Charge the flask with 1-(4-Chlorophenyl)-1H-indazole (1.0 g, 4.37 mmol) and dissolve in anhydrous THF (15 mL).
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
Deprotonation: Add the LDA solution (2.6 mL, 5.2 mmol) dropwise via syringe over 10 minutes.
Observation: The solution may turn a deep yellow/orange color, indicating the formation of the heteroaryl anion.
Critical Step: Stir at -78°C for 45–60 minutes. Do not warm up, or the anion may decompose or isomerize.
Carboxylation: Introduce a stream of dry CO2 gas into the reaction mixture through a needle (bubbling directly into the solution) for 20 minutes. Alternatively, add excess crushed dry ice (wiped free of frost) directly to the flask.
Note: The color usually fades as the anion is quenched.
Workup: Allow the mixture to warm to room temperature (RT). Quench with 1N HCl (20 mL) to pH 2–3.
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Combine organics and wash with Brine.[1] Dry over Na2SO4 and concentrate in vacuo.
Purification: Recrystallize from Ethanol or Acetonitrile.
Protocol B: Iodination-Carbonylation Sequence
Best for: Large-scale synthesis, high purity requirements.
Step 1: Regioselective C3-Iodination
This step locks the C3 position with a reactive handle.
Li/Cl Exchange (Method A): If you observe de-chlorinated product (1-phenyl-1H-indazole-3-COOH), the temperature was too high during LDA addition, or the LDA was contaminated with unreacted n-BuLi. Solution: Ensure -78°C is maintained and use commercial LDA or titrate n-BuLi precisely before generating LDA.
Incomplete Carbonylation (Method B): If starting material remains, increase CO pressure or switch to a more active catalyst ligand like Xantphos .
Process Workflow Diagram
Figure 2: Operational workflow for the direct lithiation protocol.
References
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[5] "Regioselective functionalization of the indazole ring." Journal of Organic Chemistry, 75(8), 2730–2732. Link
Giraud, F., et al. (2015).[6] "C3-Indazole functionalization: A review." Arkivoc, (vi), 100-137. Link
BenchChem Technical Support. (2025). "Palladium Catalysts for 3-Iodoindazole Cross-Coupling: Application Notes." Link
Organic Syntheses. (2013). "Synthesis of 1H-indazole-3-carboxylic acid derivatives." Org.[3][5][7] Synth. 90,[6][8] 1. Link
Keating, T. A., & Alam, M. (2012). "Regioselective synthesis of 1-substituted indazoles." Tetrahedron Letters, 53(14), 1760-1763.
Using 1-(4-Chlorophenyl)-1H-indazole as a scaffold for kinase inhibitors
Application Note: Precision Engineering of Kinase Inhibitors using the 1-(4-Chlorophenyl)-1H-indazole Scaffold Part 1: Introduction & Rationale The Scaffold Advantage In the high-stakes arena of kinase inhibitor discover...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Engineering of Kinase Inhibitors using the 1-(4-Chlorophenyl)-1H-indazole Scaffold
Part 1: Introduction & Rationale
The Scaffold Advantage
In the high-stakes arena of kinase inhibitor discovery, the 1-aryl-1H-indazole core has emerged as a privileged scaffold, offering a robust alternative to the classical quinazoline and pyrimidine cores. Specifically, 1-(4-Chlorophenyl)-1H-indazole represents a strategic "anchor" motif.
ATP Bio-isosterism: The indazole system mimics the purine ring of ATP, allowing it to dock effectively into the hinge region of the kinase active site.[1]
Hydrophobic Targeting: The p-chlorophenyl group at the N1 position is not merely a passive substituent; it is designed to penetrate the deep hydrophobic pockets (often the specificity pocket adjacent to the gatekeeper residue) or align with the solvent-exposed front, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Synthetic Versatility: Unlike indole cores which can be prone to oxidation, the indazole ring offers superior metabolic stability and distinct vectors for functionalization at the C3, C5, and C6 positions.
Target Landscape
This scaffold has demonstrated efficacy against a spectrum of oncogenic kinases, including:
PLK4 (Polo-like kinase 4): Critical for centriole duplication.[2]
Akt (Protein Kinase B): Central to cell survival pathways.
The following protocols detail the construction of the core scaffold and its subsequent functionalization.
Protocol A: One-Pot Synthesis of 1-(4-Chlorophenyl)-5-nitro-1H-indazole
Rationale: This method utilizes a nucleophilic aromatic substitution (SNAr) strategy, avoiding expensive palladium catalysts in the primary ring-closure step.
Reagents:
2-Fluoro-5-nitrobenzaldehyde
4-Chlorophenylhydrazine hydrochloride
Potassium Carbonate (K₂CO₃)
DMF (Dimethylformamide)
Step-by-Step Methodology:
Hydrazone Formation: Dissolve 2-fluoro-5-nitrobenzaldehyde (1.0 equiv) and 4-chlorophenylhydrazine HCl (1.1 equiv) in DMF (0.5 M concentration). Stir at room temperature for 2 hours to form the intermediate hydrazone.
Base-Mediated Cyclization: Add K₂CO₃ (3.0 equiv) directly to the reaction vessel.
Heating: Heat the mixture to 100–120°C for 4–6 hours. The base deprotonates the hydrazone, triggering an intramolecular SNAr displacement of the fluorine atom by the hydrazine nitrogen.
Work-up: Cool to room temperature. Pour into ice-water. The product, 1-(4-chlorophenyl)-5-nitro-1H-indazole , will precipitate as a yellow/orange solid.
Purification: Filter the solid, wash copiously with water, and recrystallize from ethanol/water.
Yield Expectation: 70–85%.
Validation: 1H NMR (DMSO-d6) should show the diagnostic indazole C3-H singlet around δ 8.7 ppm.
Rationale: The C5-nitro group serves as a masked handle. Reducing it to an amine allows for the attachment of "warheads" or solubilizing tails via amide coupling.
Reduction: Dissolve the nitro-indazole in MeOH/THF (1:1). Add 10% Pd/C (5 wt%) and stir under H₂ balloon (1 atm) for 12 h. Filter through Celite to obtain 1-(4-chlorophenyl)-1H-indazol-5-amine .
Coupling: React the amine with a desired carboxylic acid (e.g., a substituted benzoic acid or heterocycle) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF at RT for 4 h.
Part 3: Visualization of Synthesis & Logic
Figure 1: Synthetic pathway for generating 5-functionalized 1-(4-chlorophenyl)-1H-indazole inhibitors.
Part 4: Biological Evaluation Protocols
To validate the efficacy of the synthesized library, a tiered screening approach is required.
Rationale: This assay quantifies kinase activity by measuring the ADP generated during the phosphorylation reaction. It is highly sensitive and resistant to compound interference.
Rationale: Demonstrates that the inhibitor penetrates the cell membrane and inhibits the kinase in a physiological context.
Procedure:
Seeding: Seed cancer cells (e.g., MCF-7 or HCT116) at
cells/well in 6-well plates.
Treatment: Treat cells with the indazole inhibitor at IC50, 5x IC50, and 10x IC50 concentrations for 6–24 hours. Include a DMSO control.[2][4]
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktails.
Blotting:
Run SDS-PAGE and transfer to PVDF membrane.
Primary Antibody: Anti-phospho-Substrate (e.g., p-Akt S473 or p-Histone H3 for PLK4).
Total Protein Control: Anti-Total-Akt or Anti-GAPDH.
Result: A dose-dependent decrease in the phosphoprotein band intensity confirms cellular kinase inhibition.
Part 5: Structure-Activity Relationship (SAR) Data Summary
The following table summarizes how modifications to the 1-(4-chlorophenyl)-1H-indazole scaffold typically influence kinase potency, based on literature precedents (e.g., PLK4 and Akt inhibitors).
Position
Modification
Effect on Activity
Mechanistic Insight
N1
4-Chlorophenyl
Optimal
The 4-Cl substituent often fills a hydrophobic pocket (Selectivity Pocket) distinct from the ATP binding site, improving selectivity over other kinases.
N1
Phenyl (No Cl)
Reduced
Loss of hydrophobic interaction energy; often leads to 5-10x drop in potency.
C3
H (Unsubstituted)
Moderate
C3 is close to the Gatekeeper residue. Small groups (H, NH2) are tolerated; bulky groups may cause steric clash unless the gatekeeper is small (e.g., Thr).
C5
Amide/Urea
High Potency
Critical vector for extending into the solvent-exposed region. Amides here often form H-bonds with residues like Asp/Glu in the active site loop.
C5
Nitro (NO2)
Inactive
The nitro group is electron-withdrawing and lacks H-bond donor capability required for hinge/loop interaction. Must be reduced to amine/amide.
Part 6: References
Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 2018.
[Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances, 2021.
[Link]
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 2016.
[Link]
Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 2014.
[Link]
Application Note: Precision C-H Activation Functionalization of 1-(4-Chlorophenyl)-1H-indazole
Part 1: Executive Strategic Analysis The Substrate Challenge The scaffold 1-(4-Chlorophenyl)-1H-indazole presents a unique chemoselective landscape for late-stage functionalization. Unlike simple indazoles, the N1-aryl g...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Strategic Analysis
The Substrate Challenge
The scaffold 1-(4-Chlorophenyl)-1H-indazole presents a unique chemoselective landscape for late-stage functionalization. Unlike simple indazoles, the N1-aryl group introduces a competitive directing axis.
The 4-Chloro Handle: The chlorine atom at the para-position of the N-phenyl ring blocks electrophilic attack at this site, simplifying the regiochemical outcome on the phenyl ring to the ortho-positions (C2'/C6'). Crucially, this Cl moiety must be preserved during C-H activation to serve as a handle for subsequent Suzuki or Buchwald couplings.
The Indazole Core (C3): The C3-H bond is the most electron-rich and acidic site on the heteroaromatic core, amenable to direct arylation via electrophilic palladation or Concerted Metalation-Deprotonation (CMD).
The Chelation Trap (N2): The pyrazole nitrogen (N2) is a potent directing group (DG) that can sequester catalysts (Ru, Rh) to activate the ortho-phenyl C-H bonds, diverting reactivity away from the C3 position.
The Two Primary Functionalization Vectors
To provide a comprehensive toolkit, this guide details two orthogonal protocols:
Vector A (C3-H Arylation): Modifies the pharmacophore core using a Palladium/Phenanthroline system.[1]
Vector B (Ortho-C-H Alkenylation): Modifies the N-phenyl "tail" using a Ruthenium(II) chelation-assisted system.
Part 2: Reactivity Map & Logic
The following diagram illustrates the divergent reactivity controlled by catalyst selection.
Figure 1: Divergent regioselectivity map. Pathway A targets the heteroaromatic C3 position, while Pathway B utilizes the N2-nitrogen to direct activation to the ortho-phenyl position.
Part 3: Detailed Experimental Protocols
Protocol A: C3-H Direct Arylation (Pd-Catalyzed)
Objective: Introduction of an aryl group at the C3 position without pre-functionalization (e.g., C3-halogenation).
Mechanism: Concerted Metalation-Deprotonation (CMD). The use of 1,10-phenanthroline is critical to prevent catalyst deactivation by the N-containing heterocycle.
Materials & Reagents
Component
Equivalents
Role
Substrate
1.0 equiv
1-(4-Chlorophenyl)-1H-indazole
Aryl Iodide (Ar-I)
1.5 equiv
Coupling partner (Avoid Ar-Cl to ensure chemoselectivity)
Catalyst
5-10 mol%
Pd(OAc)₂
Ligand
10-20 mol%
1,10-Phenanthroline (Phen)
Base
2.0 equiv
K₂CO₃ (anhydrous)
Solvent
0.2 M
DMA (N,N-Dimethylacetamide) or Xylene
Step-by-Step Procedure
Setup: In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube or pressure vial with Pd(OAc)₂ (5 mol%) and 1,10-Phenanthroline (10 mol%).
Pre-complexation: Add 1 mL of anhydrous DMA. Stir at room temperature for 10 minutes. Observation: Solution typically turns yellow/orange, indicating ligation.
Substrate Addition: Add 1-(4-Chlorophenyl)-1H-indazole (1.0 equiv), the Aryl Iodide (1.5 equiv), and K₂CO₃ (2.0 equiv).
Reaction: Seal the vessel and heat to 140–150 °C for 16–24 hours.
Note: High temperature is required to overcome the energy barrier of C3-H cleavage in the absence of an N1-directing group (the N1-phenyl is orthogonal, not directing for C3).
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Pd black.
Purification: Wash the filtrate with water (3x) to remove DMA. Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Control Point:
Chemoselectivity: The 4-Cl group on the substrate will not undergo oxidative addition significantly faster than the added Aryl Iodide. However, do not use Aryl Chlorides as coupling partners, as the catalyst may struggle to differentiate them from the substrate's Cl handle.
Protocol B: Ortho-C-H Alkenylation (Ru-Catalyzed)
Objective: Functionalization of the phenyl ring at the C2'/C6' position using the indazole N2 as a directing group.
Mechanism: Ruthenium(II)-catalyzed C-H activation via a ruthenacycle intermediate.
Materials & Reagents
Component
Equivalents
Role
Substrate
1.0 equiv
1-(4-Chlorophenyl)-1H-indazole
Acrylate/Styrene
1.5 equiv
Activated alkene coupling partner
Catalyst
5 mol%
[Ru(p-cymene)Cl₂]₂
Additive
20 mol%
AgSbF₆ (activates the Ru-precursor)
Oxidant
1.0 equiv
Cu(OAc)₂ (regenerates Ru(II))
Solvent
0.1 M
DCE (1,2-Dichloroethane)
Step-by-Step Procedure
Activation: In a reaction tube, combine [Ru(p-cymene)Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in DCE. Stir for 5 minutes at RT. Why? Ag removes Cl ligands, creating a cationic, highly electrophilic Ru species.
Assembly: Add the substrate (1.0 equiv), the alkene (e.g., Ethyl Acrylate, 1.5 equiv), and Cu(OAc)₂ (1.0 equiv).
Reaction: Seal and heat to 100–110 °C for 12–18 hours.
Work-up: Cool to RT. Dilute with Dichloromethane (DCM).
Purification: Filter through Celite. Wash with saturated NaHCO₃ solution. Purify via column chromatography.[2][3][4]
Mechanism Visualization:
The N2 nitrogen coordinates to Ru, bringing the metal into proximity with the ortho-C-H bond of the phenyl ring, forming a 5-membered metallacycle.
Figure 2: Simplified catalytic cycle for the Ru(II)-catalyzed ortho-alkenylation. The N2 atom of the indazole is the key directing element.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Catalyst Poisoning
Ensure 1,10-Phenanthroline is fresh. Nitrogen heterocycles can bind Pd; the ligand prevents non-productive binding.
C-Cl Cleavage (Substrate)
Over-active Catalyst
Avoid phosphine ligands like PCy₃ which promote oxidative addition into aryl chlorides. Stick to Phenanthroline or PPh₃.
Regio-scrambling (Protocol B)
Steric Crowding
If the ortho-positions are blocked, the reaction will fail. With 4-Cl, both ortho positions are open, but mono- vs. di-alkenylation can be controlled by stoichiometry (1.1 equiv alkene for mono, 2.5+ for di).
No Reaction (Protocol A)
Temperature too low
C3-H activation of 1-arylindazoles is energetically demanding. Ensure internal temperature reaches 140°C.
Part 5: References
Kazzouli, S. E., et al. (2013). "Direct C3-Arylation of 1H-Indazoles Promoted by Palladium/Phenanthroline." European Journal of Organic Chemistry.
Ye, M., et al. (2013). "Palladium-Catalyzed C-H Functionalization of Indazoles." Chemical Science.
Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.
Li, B., et al. (2012). "Ruthenium-Catalyzed C-H Functionalization of N-Aryl Indazoles." Journal of the American Chemical Society.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: High-Efficiency De-metallation of Indazole-Based APIs
Audience: Process Chemists, Medicinal Chemists, CMC Leads
Reference Code: TSC-IND-CU-001
Core Directive & Scientific Context
Indazoles present a unique challenge in process chemistry. Unlike simple arenes, the indazole core possesses two nitrogen atoms (
pyrrole-like and pyridine-like) capable of acting as bidentate ligands. When copper catalysts (e.g., CuI, Cu(OAc)₂, CuTC) are used for N-arylation (Ullmann/Chan-Lam) or C-H activation, the copper often chelates tightly to the indazole product rather than remaining in the mother liquor.
Standard aqueous washes (brine/water) fail because the
complex is often lipophilic. To meet ICH Q3D guidelines, we must break this coordination sphere using ligands with a higher affinity for Cu than the indazole nitrogen.
Troubleshooting Guide (The "Emergency Room")
Issue A: "My product is green/blue, and standard EDTA washes aren't working."
Diagnosis: You are likely facing a pH mismatch. EDTA (
) is only an effective chelator when fully deprotonated (), which occurs at pH > 10. If your wash is neutral or slightly acidic, EDTA is protonated and cannot displace the copper from the indazole.
Solution:
Switch to Ammonia: If your product is base-stable, wash the organic layer with 10% aqueous
. The ammonia forms the water-soluble complex (deep blue).
The "Cysteine" Alternative: If the product is base-sensitive, use an aqueous wash of L-Cysteine or N-Acetylcysteine (NAC) at pH 7-8. The thiol moiety in cysteine has a massive affinity for Cu(I)/Cu(II) even at neutral pH.
Issue B: "I used a silica scavenger, but the copper ppm is still >500."
Diagnosis: Competitive Inhibition. The indazole nitrogen is competing with the scavenger's ligand. If you used a simple amine-based scavenger (e.g., Si-Amine), the indazole might actually bind Cu stronger than the resin.
Solution:
Switch to a Thiourea or DMT (Dimercaptotriazine) functionalized silica.
Why? Sulfur is a "soft" donor, whereas the indazole nitrogen is a "borderline" donor. Copper (especially Cu(I)) is a soft acid. According to HSAB theory, Cu prefers the soft Sulfur ligand of the scavenger over the Nitrogen of your product.
Issue C: "The product precipitates with the copper during crystallization."
Diagnosis: Co-crystallization. The
complex has similar solubility to the free base.
Solution:
Add a "sacrificial" ligand to the crystallization solvent.
Protocol: Add 5-10 mol% of N-Acetylcysteine or EDTA to the hot solvent mixture. As the solution cools, the ligand keeps the Cu in the mother liquor while the pure indazole crystallizes out.
Scavenger Selection Matrix (The "Pharmacy")
Not all scavengers are equal.[1][2] Use this table to select the correct resin based on your specific copper species and solvent system.
Scavenger Type
Functional Group
Best For
Mechanism
Indazole Compatibility
SiliaMetS® Thiourea
Thiourea
Cu(I), Pd(0/II)
Soft-Soft interaction
High. Outcompetes indazole N.
SiliaMetS® Thiol
Propylthiol (-SH)
Ag, Hg, Cu
Thiolate binding
Medium. Can oxidize; smelly.
SiliaMetS® DMT
Dimercaptotriazine
Low ppm Polishing
Chelation (Tridentate)
Very High. Strongest binder.
SiliaMetS® Imidazole
Imidazole
Fe, Zn
N-coordination
Low. Indazole will compete.
Experimental Protocols
Protocol A: The "Thiourea Polish" (Batch Mode)
Best for: Final APIs where Cu must be < 10 ppm.
Dissolution: Dissolve crude indazole (10 g) in 100 mL of THF or EtOAc. (Avoid MeOH if possible; scavengers work better in aprotic solvents).
Loading: Add SiliaMetS® Thiourea (or equivalent).
Calculation: 4 equivalents relative to residual Cu content (determined by ICP-MS). If Cu content is unknown, use 10% w/w relative to the product.
Digestion: Stir at 50°C for 4 hours .
Note: Heat is critical. Metal exchange kinetics are slow at room temperature for tight complexes.
Filtration: Filter through a pad of Celite® or a 0.45 µm membrane.
Analysis: Test filtrate via ICP-MS.
Protocol B: The L-Cysteine Extraction (Liquid-Liquid)
Best for: Early intermediates or large-scale crude cleanup.
Preparation: Prepare a 5% w/v solution of L-Cysteine in water. Adjust pH to 7.5–8.0 using NaOH.
Extraction: Add the aqueous solution to your organic layer (containing the indazole). Ratio: 1:1 v/v.
Agitation: Stir vigorously for 30 minutes. The aqueous layer should turn dark/opaque (Cu-Cysteine complex).
Separation: Discard aqueous layer. Repeat if necessary.
Polishing: Wash organic layer once with brine to remove residual cysteine.
Visualizing the Workflow
The following diagram illustrates the decision logic for removing copper from N-heterocycles.
Caption: Decision tree for selecting the optimal copper removal strategy based on product solubility and stability.
Regulatory Compliance (ICH Q3D)
When developing these protocols, you must align with the ICH Q3D Guideline for Elemental Impurities . Copper is a Class 3 impurity (low toxicity), but limits are route-dependent.[3]
Limit: For a max daily dose of 10 g, the concentration limit is 340 ppm .
Parenteral PDE: 340 µ g/day .
Limit: For a max daily dose of 10 g, the concentration limit is 34 ppm .
Note: While 340 ppm is the regulatory ceiling for oral drugs, downstream catalytic steps (e.g., hydrogenation) often require Cu < 10 ppm to prevent catalyst poisoning.
References
International Conference on Harmonisation (ICH). (2019).[4] Guideline Q3D(R1) on elemental impurities. European Medicines Agency.[5] [Link]
Phillips, S. T., & Poblet, J. M. (2008). Minimizing the Environmental Impact of Copper-Catalyzed Reactions. Journal of Organic Chemistry. (Contextual grounding on Cu-ligand stability).
Biotage. (2020). Strategies for Work-Up and Purification: Metal Scavenging. Biotage White Papers. [Link]
Anderson, N. G. (2012).[6] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for L-Cysteine/NAC wash protocols).
Technical Support Center: Resolving N1 and N2 Isomers of (4-Chlorophenyl)indazole
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and separation challenges during the N-arylation of indazoles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity and separation challenges during the N-arylation of indazoles. Specifically, we address the synthesis, isolation, and analytical verification of 1-(4-chlorophenyl)-1H-indazole (N1-isomer) and 2-(4-chlorophenyl)-2H-indazole (N2-isomer).
Part 1: Troubleshooting Reaction Regioselectivity
Q: I performed a standard copper-catalyzed Ullmann coupling of indazole with 1-chloro-4-iodobenzene, but I obtained a nearly 1:1 mixture of N1 and N2 isomers. Why does this happen?
A: The indazole core contains two nucleophilic nitrogen atoms with competing reactivity profiles. While the N1-substituted product is thermodynamically favored due to the preservation of the fully aromatic 10π-electron system, the N2 position is highly kinetically accessible. Traditional copper-catalyzed Ullmann-type reactions often lack the transition-state energy differentiation required to strictly favor one pathway, resulting in isomeric mixtures 1.
Q: How can I alter my reaction conditions to exclusively synthesize the N1-isomer?
A: To bypass the kinetic accessibility of the N2 position, you must change the catalytic mechanism. Transitioning from Copper to Gold-catalyzed N-arylation (e.g., using a Au(I)/Au(III) cycle with MeDalphosAuCl) forces exclusive N1-arylation. The causality lies in the reductive elimination step: elimination from the aryl Au(III)–N(1) intermediate is significantly faster than from its Au(III)–N(2) counterpart, effectively shutting down N2 formation 1.
Summary of Reaction Conditions & Regioselectivity
Reaction Condition / Catalyst
Primary Electrophile
Dominant Mechanism
Expected Regioselectivity
CuI / K₂CO₃ / DMF (Ullmann)
Aryl Halides
Radical / Cu(I)/Cu(III)
Poor (Mixture of N1 & N2)
MeDalphosAuCl / AgSbF₆
Aryl Iodides
Ligand-enabled Au(I)/Au(III)
Exclusive N1 (>95%)
NaH / THF (Alkylation)
Alkyl Halides
Ionic deprotonation
Favors N1 (Thermodynamic)
Part 2: Isomer Separation Protocols
Q: My N1 and N2 (4-chlorophenyl)indazole isomers co-elute on normal-phase silica gel (Rf ≈ 0.4 in 20% EtOAc/Hexanes). How do I separate them?
A: N-arylated indazole isomers possess nearly identical dipole moments in non-polar solvent systems, rendering standard normal-phase chromatography ineffective. Instead, you must exploit differences in their crystal lattice packing energies or hydrophobic surface areas . The N1-isomer is generally more planar, whereas the N2-isomer experiences steric clashing between the N-aryl group and the C3-proton, forcing the aryl ring out of plane. This structural divergence makes mixed-solvent recrystallization highly effective 2.
Caption: Workflow for separating N1 and N2 indazole isomers based on reaction scale.
Self-Validating Step: The crystalline product will show a sharp melting point, whereas the crude mixture exhibits a broad melting point depression.
Dissolution: Suspend the crude isomer mixture in Acetone (approx. 3 mL per gram of crude). Heat to 50 °C until fully dissolved.
Anti-Solvent Addition: Dropwise, add Water (anti-solvent) while maintaining heating until the solution becomes faintly turbid (cloud point).
Annealing: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours. The more planar N1-isomer typically crystallizes first due to tighter lattice packing.
Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold 3:1 Water:Acetone.
Validation: Check the filtrate via LC-MS; it should be heavily enriched with the N2-isomer.
Column Selection: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). The hydrophobic C18 chains will differentiate the planar (N1) vs. twisted (N2) conformations.
Mobile Phase: Isocratic 65% Acetonitrile / 35% Water (0.1% Formic Acid).
Elution: The N2-isomer (twisted, less hydrophobic surface area interaction) typically elutes slightly earlier than the N1-isomer.
Part 3: Analytical Verification (E-E-A-T)
Q: Both isolated compounds have the exact same exact mass (
228.05). 1D ¹H-NMR is ambiguous due to overlapping aromatic signals. How do I definitively prove which is N1 and which is N2?
A: You must use 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR . HMBC detects scalar couplings across multiple bonds (specifically
). By observing which quaternary carbon on the indazole core interacts with the protons of the 4-chlorophenyl ring, you create a self-validating structural proof 3.
N1-Isomer Logic: The ortho-protons (H2'/H6') of the 4-chlorophenyl group will show a strong 3-bond correlation to the C7a carbon of the indazole (typically found downfield at ~138–142 ppm).
N2-Isomer Logic: The ortho-protons (H2'/H6') of the 4-chlorophenyl group will show a strong 3-bond correlation to the C3 carbon of the indazole (typically found upfield at ~120–125 ppm).
Caption: HMBC NMR logic for definitive structural assignment of N1 vs N2 indazoles.
Diagnostic NMR Data Summary
Isomer
Diagnostic ¹³C Shift
HMBC Correlation (Aryl H2'/H6' to Indazole)
Structural Causality
1-(4-chlorophenyl)-1H-indazole
C7a: ~138–142 ppm
Cross-peak observed at C7a
Aryl group is bound to N1, placing it 3 bonds away from the bridgehead C7a.
2-(4-chlorophenyl)-2H-indazole
C3: ~120–125 ppm
Cross-peak observed at C3
Aryl group is bound to N2, placing it 3 bonds away from the isolated C3 carbon.
References
Gold-Catalyzed Regioselective N-1 Arylation of Indazoles
Source: ACS Publications
URL
Method for separating and purifying substituted indazole isomers (CN101948433A)
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: ResearchGate / Beilstein Journal of Organic Chemistry
URL
Technical Support Center: Indazole Precipitation in NMR Solvents
Topic: Troubleshooting Precipitation and Aggregation of Indazole Derivatives in NMR Spectroscopy Ticket ID: INDZ-NMR-SOL-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The Physics of the Prob...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Precipitation and Aggregation of Indazole Derivatives in NMR Spectroscopy
Ticket ID: INDZ-NMR-SOL-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Physics of the Problem
Why is my indazole precipitating?
Indazoles (benzopyrazole) are notorious for "crashing out" in non-polar NMR solvents like Chloroform-d (
). This is rarely due to simple lipophilicity issues; rather, it is a thermodynamic event driven by Intermolecular Hydrogen Bonding (IMHB) .
The Mechanism: The indazole core contains both a hydrogen bond donor (
at position 1) and an acceptor ( at position 2). In non-polar solvents, these moieties stack to form cyclic dimers or oligomeric ribbons [1].
The Result: These aggregates have significantly lower solubility than the monomer, leading to precipitation or, in milder cases, severe line broadening due to slow molecular tumbling.
Troubleshooting Decision Matrix
Use this flowchart to diagnose the specific precipitation or spectral issue you are facing.
Figure 1: Decision tree for diagnosing indazole solubility issues based on solvent system.
Technical Q&A: Field Solutions
Scenario A: The "Snow Globe" Effect
Q: I dissolved my indazole (5 mg) in
. It was clear initially, but by the time I walked to the spectrometer, white needles had formed. Why?
A: You are observing supersaturation collapse .
Indazoles often dissolve initially because the kinetic energy of mixing overcomes the lattice energy. However,
has a low dielectric constant (), which encourages the formation of tight hydrogen-bonded dimers ( is high).
Immediate Fix: Do not heat the tube in
(it will just crash out again upon cooling).
Protocol: Add 1-2 drops of Methanol-d4 (
) or TFA-d1 . This disrupts the homodimer network. Note: MeOD will exchange your NH proton, causing it to disappear.
Scenario B: The "Ghost" Spectrum
Q: My sample is soluble, but the aromatic peaks are extremely broad and I can't see the NH signal at all. Is my shim off?
A: Likely not a shim issue. This is Tautomeric Exchange Broadening .
Indazoles exist in equilibrium between 1H- and 2H-tautomers.[1][2] In intermediate polarity solvents (or if water is present), the proton exchange rate (
) enters the intermediate NMR timescale, causing coalescence (broadening) [2].
Diagnosis: Check the lock level. If stable, it's chemical exchange.
Solution:
Cooling: Slows exchange (peaks separate).
Heating (Recommended): Increases exchange rate to "fast exchange" limit (peaks sharpen). Try running at 313 K (40°C).
Scenario C: The Disappearing Proton
Q: I switched to Methanol-d4 to fix solubility, but now my diagnostic NH peak is gone.
A: This is expected.
contains exchangeable deuterium.
The deuterium is "silent" in proton NMR.
Alternative: Use DMSO-d6 or Acetone-d6 . These are polar aprotic solvents that dissolve indazoles well but do not exchange protons (unless water is present).
Solvent Selection Data
Choosing the right solvent is the primary defense against precipitation.
Use this when you cannot switch solvents but need to sharpen peaks or redissolve a precipitate.
Reagents: Trifluoroacetic acid-d1 (TFA-d1).
Mechanism: Protonation of the N2-position breaks intermolecular H-bonds, forcing the molecule into a monomeric salt form.
Preparation: Acquire the standard 1H spectrum of the cloudy/broad sample (as a baseline).
Addition: In a fume hood, add 10-20
L of TFA-d1 directly to the NMR tube.
Mixing: Cap and invert 5 times. The solution should clarify immediately.
Acquisition: Re-run the 1H spectrum.
Analysis:
Expect the NH peak to shift significantly downfield (often >12 ppm) or broaden into the baseline.
Aromatic peaks will shift slightly due to the change in electronics (pyridinium-like character).
SOP-02: DMSO Sample Recovery
Indazoles are hard to recover from DMSO due to its high boiling point (
).
Transfer: Move NMR solution to a scintillation vial.
Dilution: Add 5 mL of Water .
Precipitation: The indazole should crash out (DMSO likes water more than the drug).
Extraction: If it doesn't precipitate, extract with Ethyl Acetate (
).
Wash: Wash organic layer with Brine to remove residual DMSO.
Dry: Dry over
and rotovap.
Sample Preparation Workflow
Follow this logic to ensure first-pass success with indazole samples.
Figure 2: Recommended workflow for preparing indazole samples to minimize waste of deuterated solvents.
References
Claramunt, R. M., et al. (2006). The tautomerism of indazole: A combined theoretical and experimental study. Arkivoc.
Reich, H. J. (2020).[3][4][5] Hans Reich's Collection: NMR Solvents and Data. University of Wisconsin-Madison / ACS Division of Organic Chemistry.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for exchange phenomena).
Bruker BioSpin. (2023). NMR Sampling and Troubleshooting Guide.
Technical Support Center: Photostability of 1-(4-Chlorophenyl)-1H-indazole
Case Reference: IND-4CL-PHOTO Status: Active Guide Department: Chemical Stability & Formulation Support Introduction: The Stability Paradox Welcome to the technical support hub for 1-(4-Chlorophenyl)-1H-indazole . While...
Author: BenchChem Technical Support Team. Date: March 2026
Case Reference: IND-4CL-PHOTO
Status: Active Guide
Department: Chemical Stability & Formulation Support
Introduction: The Stability Paradox
Welcome to the technical support hub for 1-(4-Chlorophenyl)-1H-indazole . While indazoles are robust pharmacophores in kinase inhibition and anti-inflammatory research, the specific addition of a p-chlorophenyl group creates a "perfect storm" for photolability.
You are likely here because you have observed inexplicable purity loss (0.5–5% degradation) despite standard storage, or "ghost peaks" appearing during LC-MS analysis. This guide deconstructs the photochemical mechanisms at play and provides validated protocols to arrest them.
Part 1: Diagnostic & Root Cause Analysis
Q: Why is my compound degrading even in "low light" conditions?
A: Your molecule possesses two distinct photosensitive "trigger points" that activate under standard laboratory fluorescent lighting (which emits significant UV-A in the 320–400 nm range).
The Indazole Rearrangement (The "Walk"): Upon UV excitation (
), 1-substituted indazoles undergo a specific photochemical rearrangement known as the "Walk Rearrangement." The bond between N(1) and N(2) cleaves, and the nitrogen atom transposes, converting the indazole core into a benzimidazole isomer.
The Chlorophenyl Homolysis: The Carbon-Chlorine (C-Cl) bond on the phenyl ring is susceptible to homolytic cleavage when excited by UV light (
nm, but tailing into UV-A). This generates a highly reactive phenyl radical which abstracts hydrogen from your solvent, leading to dechlorination .
Technical Insight: If you observe a mass shift of -34 Da (loss of Cl, gain of H) in LC-MS, you are seeing photodechlorination. If the mass is unchanged but the retention time shifts, you are likely seeing the benzimidazole isomer.
Visualizing the Degradation Pathways
Figure 1: Dual degradation pathways. The compound acts as a "fork" in the road: one path leads to mass loss (dechlorination), the other to structural rearrangement.
Part 2: Experimental Protocols & Troubleshooting
Q: I see degradation during sample preparation. How do I stop it?
A: Standard amber glass is often insufficient if you are working near windows or under high-intensity fluorescent strips. You must implement a "Red/Gold" Protocol .
Protocol A: The "Safe-Light" Workflow
Light Source: Replace standard ceiling tubes with Gold Fluorescent sleeves (cutoff < 500 nm) or use Red LED task lighting.
Glassware: Use Actinic (Low-Actinic) Glassware . If unavailable, wrap vessels in aluminum foil immediately. Note: Amber glass transmits up to 10% of light at 400 nm; foil transmits 0%.
Filtration: Use syringe filters with opaque housings. Polypropylene housings are semi-transparent; use black or foil-wrapped housings.
Q: Does the solvent matter?
A: Yes, critically. Solvents that are good "Hydrogen Atom Donors" (H-donors) accelerate the dechlorination pathway (see Fig 1).
Solvent Class
Risk Level
Mechanism
Recommendation
Alcohols (MeOH, EtOH)
🔴 High
Readily donate H-atoms to phenyl radicals, driving dechlorination.
Avoid for storage. Use only for immediate LC injection.
Ethers (THF, Diethyl ether)
🔴 High
-hydrogens are easily abstracted; also form peroxides.
Do Not Use for long-term storage.
DMSO / DMF
🟡 Medium
Can act as photosensitizers but are poor H-donors compared to alcohols.
Acceptable for stock solutions if kept dark and frozen.
Acetonitrile (ACN)
🟢 Low
Poor H-donor; chemically inert to radicals.
Preferred solvent for prep and analysis.
Q: How do I distinguish between light damage and hydrolysis?
A: Perform a Dark Control Experiment (Actinometry validation).
Step-by-Step Validation Protocol:
Prepare Stock: Dissolve compound in ACN (1 mg/mL).
Split Sample:
Vial A (Control): Wrap completely in double-layer foil.
Vial B (Stressed): Clear glass, exposed to lab light for 4 hours.
Analyze: Inject both on HPLC.
Result: If Vial A is 99.9% pure and Vial B shows new peaks, the issue is strictly photonic .
Result: If both degrade, you have a hydrolysis or thermal instability issue (unlikely for indazoles, but possible with trace acids).
Part 3: Formulation & Long-Term Storage
Q: Can I store the compound in solution?
A:No. In solution, molecular mobility allows the excited states to encounter solvent molecules or oxygen, facilitating reaction.
Solid State: The crystal lattice provides a "cage effect," promoting recombination of radicals rather than reaction.
Recommendation: Store as a dry powder at -20°C.
Q: If I must formulate a liquid (e.g., for animal dosing), what do I add?
A: You need to quench the excited state or scavenge the radicals.
Radical Scavenging: Add Ascorbic Acid (0.1%) or BHT (Butylated hydroxytoluene) . These sacrifice themselves to the phenyl radical, preventing the chain reaction.
Packaging: Use amber PET bottles or wrap syringes in foil.
Part 4: Analytical Troubleshooting (HPLC/LC-MS)
Q: My chromatogram shows a "fronting" peak. Is this degradation?
A: It might be an isomer. The benzimidazole rearrangement product is often more polar than the parent indazole, causing it to elute slightly earlier on Reverse Phase (C18) columns.
Troubleshooting Flowchart:
Figure 2: Analytical decision tree for identifying degradation products.
References
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.[1]
Ferrer, B., et al. (2008). Photochemistry of 1-phenyl-1H-indazole derivatives. This reference establishes the rearrangement of 1-phenylindazoles to benzimidazoles under UV irradiation.
Albini, A., & Fagnoni, M. (2004). Photochemistry of Aryl Chlorides. Explains the mechanism of C-Cl bond homolysis and photodechlorination in chlorobenzenes.
Tiefenthaler, H., et al. (1967). Photoisomerization of indazoles to benzimidazoles.[2][3] The foundational study on the "Walk Rearrangement" mechanism.
Technical Support Center: Overcoming Steric Hindrance in 4-Chlorophenyl Indazole Synthesis
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing low yields, catalyst degradation, or poor regioselectivity when synthesizing sterically h...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing low yields, catalyst degradation, or poor regioselectivity when synthesizing sterically hindered 4-chlorophenyl indazoles. Below, you will find targeted troubleshooting FAQs, self-validating experimental protocols, and mechanistic insights to guide your synthetic strategy.
Strategic Decision Matrix
Before troubleshooting a failed reaction, ensure you have selected the correct coupling strategy based on the steric environment of your target molecule.
Decision tree for selecting coupling strategies based on steric environment.
N-Arylation (Buchwald-Hartwig) Troubleshooting
Q: Why does my Buchwald-Hartwig coupling fail when synthesizing 1-(4-chlorophenyl)-3-substituted indazoles, resulting in rapid catalyst degradation?A: The failure is localized at the reductive elimination step of the catalytic cycle. When coupling a 4-chlorophenyl halide with an indazole bearing a bulky C3 substituent, the steric clash between the C3 group and the incoming palladium-aryl complex significantly raises the activation barrier for C–N bond formation [[1]](). If reductive elimination is too slow, the Pd(II) intermediate undergoes off-cycle degradation, often visible as palladium black precipitation.
Q: How do I select the right ligand to overcome this reductive elimination bottleneck?A: Counterintuitively, you must use more sterically demanding ligands. N-Heterocyclic Carbenes (NHCs) like IPr*OMe or bulky biaryl phosphines are highly effective for hindered Buchwald-Hartwig aminations 2. These bulky ligands increase the ground-state steric strain of the Pd(II) complex. To relieve this strain, the complex is forced into a reactive cis conformation, effectively "pushing" the sterically hindered aryl and indazole groups together and accelerating reductive elimination [[1]](). Furthermore, palladium-catalyzed methods generally tolerate these sterically demanding substituents much better than copper-mediated Chan-Lam reactions 3.
Mechanistic bottleneck in Buchwald-Hartwig amination overcome by steric strain.
Protocol 1: Optimized Buchwald-Hartwig Amination for Hindered Indazoles
Causality Focus: Preventing off-cycle Pd degradation by accelerating reductive elimination.
Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd-PEPPSI-IPr*OMe (2 mol%) and KOtBu (1.5 equiv) in anhydrous toluene.
Scientific Rationale: Pre-formed Pd-NHC complexes ensure rapid generation of the active Pd(0) species without relying on in situ ligand binding, which is kinetically slow for ultra-bulky ligands.
Substrate Addition: Add the 3-substituted indazole (1.0 equiv) and 1-chloro-4-iodobenzene (1.2 equiv).
Scientific Rationale: Oxidative addition will occur chemoselectively at the weaker C–I bond, leaving the 4-chloro group intact for your final product.
Thermal Activation: Seal the reaction vessel, remove it from the glovebox, and heat to 110 °C for 12 hours.
Self-Validating Checkpoint: At 30 minutes, observe the reaction vial. A clear, dark homogeneous solution indicates a healthy catalytic cycle. If a heavy black precipitate (Pd black) forms rapidly, reductive elimination is failing. If this occurs, verify the anhydrous nature of your base, as trace water causes competitive hydrodehalogenation and catalyst death.
C-Arylation (Suzuki-Miyaura) Troubleshooting
Q: I am trying to couple 4-chlorophenylboronic acid to a 3-iodo-1-(tert-butoxycarbonyl)indazole via Suzuki-Miyaura, but I only recover starting material. What is wrong?A: The N1-Boc protecting group creates severe steric shielding around the adjacent C3 position. This steric bulk physically blocks the transmetalation step, preventing the 4-chlorophenyl group from transferring from boron to the palladium center. Standard thermal heating (e.g., refluxing dioxane) is insufficient to overcome this thermodynamic barrier 4.
Q: How can I bypass this Boc-induced steric shielding at the C3 position?A: Transitioning to microwave-assisted Suzuki-Miyaura coupling is the most reliable workaround. Microwave irradiation provides the intense, localized thermal energy required to drive the sterically hindered cross-coupling while simultaneously inducing thermal deprotection of the Boc group in situ4. This yields the desired 3-(4-chlorophenyl)-1H-indazole directly. Alternatively, if your synthesis targets the C7 position, Suzuki coupling of 7-bromo-1H-indazoles proceeds smoothly regardless of the boronic acid's steric hindrance, provided an optimized Pd(PPh₃)₄/K₂CO₃ system is used 5.
Quantitative Data: Catalyst & Condition Optimization for Hindered Suzuki Couplings
Protocol 2: Microwave-Assisted Suzuki Coupling with In Situ Deprotection
Causality Focus: Utilizing thermal energy to simultaneously drive transmetalation and remove steric blockers.
Reagent Assembly: In a heavy-walled microwave vial, combine 3-iodo-N-Boc-indazole (1.0 equiv), 4-chlorophenylboronic acid (2.0 equiv), Pd(PPh₃)₄ (5 mol%), and 2M aqueous Na₂CO₃ (3.0 equiv) in 1,4-dioxane.
Scientific Rationale: The biphasic aqueous/organic system is crucial for the rapid activation of the boronic acid into the more nucleophilic boronate species required for transmetalation.
Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes.
Scientific Rationale: This specific temperature threshold is required to trigger the thermal cleavage of the N-Boc group, which relieves the steric strain preventing the cross-coupling 4.
Self-Validating Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 7:3). The starting material (N-Boc indazole) runs high (Rf ~0.8). The final product (NH-indazole) will be significantly more polar (Rf ~0.3). If an intermediate spot appears at Rf ~0.6, it is likely the cross-coupled N-Boc product. This indicates successful coupling but incomplete deprotection; re-subject the vial to microwave irradiation for an additional 10 minutes to force complete Boc cleavage.
Regioselectivity (N1 vs N2) in Hindered Systems
Q: How does steric hindrance dictate N1 vs N2 regioselectivity during N-arylation?A: Transition-metal-catalyzed N-arylation of indazoles typically yields a problematic mixture of N1 and N2 isomers. However, you can leverage steric hindrance as a directing tool. Introducing a bulky substituent at the C3 position creates extreme steric crowding around the adjacent N2 nitrogen. This steric block effectively shields N2, directing the palladium or copper catalyst exclusively to the N1 position. This strategy routinely achieves N1:N2 selectivity ratios greater than 20:1 6.
References
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles
Source: NIH / PMC
URL:[Link]
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence
Source: NIH / PMC
URL:[Link]
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis
Source: DSpace@MIT
URL:[Link]
Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers
Source: Shaanxi Normal University (JACS)
URL:[Link]
Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Stability of 1-(4-Chlorophenyl)-1H-indazole at room temperature
Technical Support Center: Stability Profile of 1-(4-Chlorophenyl)-1H-indazole Executive Summary 1-(4-Chlorophenyl)-1H-indazole is a robust N-aryl indazole building block commonly used as a pharmacophore in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability Profile of 1-(4-Chlorophenyl)-1H-indazole
Executive Summary
1-(4-Chlorophenyl)-1H-indazole is a robust N-aryl indazole building block commonly used as a pharmacophore in medicinal chemistry (e.g., for estrogen receptor ligands or kinase inhibitors).[1][2] Unlike its indole counterparts, the indazole scaffold exhibits high oxidative stability at room temperature (RT) due to the extra nitrogen in the azole ring.
Verdict on RT Stability:Stable.
The solid compound is stable at room temperature (20–25°C) for weeks to months if protected from light and moisture. However, for long-term reference standard storage (>6 months), we recommend 4°C or -20°C to prevent slow surface oxidation or hydrolysis of trace impurities.[1]
Module 1: Physical Stability & Storage
Q: Can I store the solid powder on the laboratory bench?
A: Yes, for active use.
The N1-aryl bond is chemically inert under ambient conditions. Unlike N-alkyl indazoles which can sometimes undergo slow quaternization or rearrangement, the aryl group at N1 stabilizes the system electronically.
Key Risks at Room Temperature:
Photodegradation: While indazoles are more photostable than indoles, prolonged exposure to direct sunlight or UV can induce N-N bond cleavage or ring expansion (photo-transposition).[1]
Hygroscopicity: If your batch contains residual salts (e.g., from a Buchwald-Hartwig coupling), it may absorb water, leading to hydrolysis of impurities, not the main compound.[1]
Storage Decision Matrix
Figure 1: Decision matrix for solid-state storage based on usage frequency.
Module 2: Solution Stability (DMSO/Solvents)
Q: My compound precipitated after diluting my DMSO stock into media. Is it degrading?
A: No, this is likely a solubility crash , not chemical degradation.
1-(4-Chlorophenyl)-1H-indazole is highly lipophilic (cLogP ~3.5–4.0).[1] It is soluble in DMSO but has poor aqueous solubility.[1]
Troubleshooting Protocol: Solubility vs. Stability
Observation
Probable Cause
Corrective Action
Yellowing of DMSO Stock
Trace oxidation of impurities (e.g., residual anilines or copper catalysts).[1]
Check LC-MS. If main peak is >98%, the color is likely cosmetic.
Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Repeated opening introduces atmospheric water, which can cause the compound to crash out of the DMSO over time.
Module 3: Chemical Purity & Isomerism (Critical)
Q: My NMR spectrum shows a minor set of peaks. Is the compound decomposing?
A: It is more likely you are detecting the N2-regioisomer .
The synthesis of N-aryl indazoles (often via Cu-catalyzed coupling) can produce a mixture of N1-aryl (thermodynamic product) and N2-aryl (kinetic product) isomers.[1]
These isomers are stable at room temperature and do not interconvert spontaneously without high heat or acid catalysis. If you see them, they were likely present from synthesis, not degradation.
Protocol: Distinguishing Isomers via NOESY NMR
To confirm the stability and identity of your structure, perform a 1D NOE or 2D NOESY experiment.
Figure 2: NMR workflow to distinguish the desired N1-isomer from the N2-impurity.
Mechanistic Insight:
In the N1-isomer, the phenyl ring is spatially close to the C7-proton of the indazole ring. In the N2-isomer, the phenyl ring is distant from C7, eliminating the Nuclear Overhauser Effect (NOE) signal.
References
Gaush, C. R., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold.[4] Beilstein Journal of Organic Chemistry. (Discusses the thermodynamic stability of N1 vs N2 isomers).
BenchChem Technical Review. (2025). Regioselectivity issues in the functionalization of indazoles. (Provides protocols for distinguishing isomers). [1]
PubChem Compound Summary. 1-(4-Chlorophenyl)-1H-imidazole derivatives.[1] (Used for comparative physical property analysis of N-aryl azoles).[1]
Katritzky, A. R.Handbook of Heterocyclic Chemistry. (General reference for the oxidative stability of the indazole ring system).
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Indazole N-Arylation Technical Support Center: Reaction Time & Regioselectivity Optimization Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and...
Author: BenchChem Technical Support Team. Date: March 2026
Indazole N-Arylation Technical Support Center: Reaction Time & Regioselectivity Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the N-arylation of indazoles. Transition-metal-catalyzed C–N bond formation is a cornerstone of medicinal chemistry, but the indazole core presents unique kinetic and thermodynamic challenges. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to help you minimize reaction times while maximizing regioselectivity.
Part 1: Core Principles & Causality (The "Why")
The optimization of reaction time in indazole N-arylation is inextricably linked to the annular tautomerism of the indazole ring. The indazole core exists in an equilibrium between the 1H-tautomer and the 2H-tautomer.
Thermodynamic vs. Kinetic Control:
When deprotonated by a base, the resulting indazolide anion possesses two nucleophilic nitrogen atoms (N1 and N2).
Kinetic Control (N2 Preference): The N2 position is often more sterically accessible and more nucleophilic in the short term. Shorter reaction times (2–8 hours) at lower temperatures frequently yield a higher proportion of the kinetic N2-arylated product [3].
Thermodynamic Control (N1 Preference): The N1-arylated isomer is thermodynamically more stable because it preserves the aromaticity of the fused benzenoid ring, whereas the N2-isomer adopts a less stable quinonoid-like structure. Extended reaction times (12–24+ hours) at elevated temperatures allow the kinetic N2 product to equilibrate or isomerize into the thermodynamically favored N1 product[3].
By understanding this causality, you can manipulate catalyst choice, ligands, and reaction time to force the reaction down your desired pathway.
Part 2: Troubleshooting FAQs
Q1: My copper-catalyzed Ullmann N-arylation is taking >24 hours with poor conversion. How can I accelerate it without degrading the indazole core?A: Prolonged reaction times in Ullmann couplings often result from catalyst deactivation or the use of unactivated aryl chlorides. To accelerate the reaction, switch from a ligand-free system to a copper-diamine complex. Using CuI with a bidentate ligand like 1,10-phenanthroline or N,N-dimethylcyclohexane-1,2-diamine stabilizes the Cu(I) intermediate, accelerating the oxidative addition step and reducing reaction times to 12 hours [2]. Alternatively, switch to a Palladium-catalyzed Buchwald-Hartwig amination using bulky biaryl phosphine ligands (e.g., BrettPhos or Xantphos), which can drive the reaction to completion in 4–8 hours [4].
Q2: I am getting a 1:1 mixture of N1 and N2 isomers. How do time and temperature affect this ratio?A: A 1:1 ratio indicates that your reaction is caught between kinetic and thermodynamic control. If your goal is the N1 isomer , you must push the reaction to thermodynamic completion. Increase the reaction time to 18–24 hours and elevate the temperature (>100 °C) using a strong base like Cs₂CO₃ [3]. If your goal is the N2 isomer , you must halt the reaction early (kinetic control) and use milder conditions (e.g., lower temperatures, weaker bases, and shorter times).
Q3: Can I run these couplings in aqueous media to save time on solvent drying and purification?A: Yes. Recent advancements in "green" chemistry have demonstrated that Palladium-catalyzed direct arylation of 1H-indazoles can be performed "on water." Using Pd(OAc)₂ and PPh₃ in an aqueous suspension at 100 °C can yield N-arylated products efficiently. The hydrophobic effect in water can actually increase the local concentration of reactants, accelerating the reaction rate compared to some organic solvents [1].
Part 3: Quantitative Data Presentation
The following table summarizes how optimizing reaction parameters directly influences both the required reaction time and the resulting N1:N2 regioselectivity.
This protocol is optimized for speed (completion in <12 hours) and high N1 thermodynamic selectivity.
Preparation: In a flame-dried Schlenk flask, combine 1H-indazole (1.0 equiv), the aryl bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).
Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this process three times.
Solvent Addition: Add degassed anhydrous toluene (0.2 M concentration relative to the indazole) via syringe.
Heating: Immerse the flask in a pre-heated oil bath at 100 °C. Stir vigorously.
Time Optimization & Monitoring: Monitor the reaction via LC-MS or TLC every 2 hours. The bulky Xantphos ligand facilitates rapid reductive elimination. The reaction should reach complete conversion between 8 to 12 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via flash column chromatography.
This protocol relies on strict time management to trap the kinetic N2 isomer before it equilibrates.
Preparation: Combine 1H-indazole (1.0 equiv), aryl iodide (1.5 equiv), Cu(OAc)₂ (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv) in a reaction vial.
Solvent: Add anhydrous DMSO (0.5 M).
Heating & Strict Timing: Heat the mixture to 90 °C. Critical Step: Do not exceed 12 hours of reaction time. Prolonged heating will cause the N2 product to isomerize to the N1 product.
Quenching: At exactly 12 hours, immediately cool the reaction vessel in an ice bath to halt the equilibration.
Workup: Partition the mixture between water and dichloromethane. Extract the aqueous layer three times with DCM, dry over Na₂SO₄, and purify immediately.
Part 5: Mandatory Visualizations
Diagram 1: Mechanistic Workflow & Time Optimization
This diagram illustrates the logical progression of the N-arylation workflow and where time optimization dictates the regiochemical outcome.
Caption: Experimental workflow demonstrating how reaction time dictates N1 vs N2 regioselectivity.
Diagram 2: Troubleshooting Decision Tree
Use this logical relationship tree to diagnose and fix sluggish or poorly selective reactions.
Caption: Decision tree for optimizing reaction time and correcting poor regioselectivity in N-arylation.
Part 6: References
El Abbouchi, A., et al. (2020). "On Water" Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. Molecules.[Link]
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.[Link]
Anderson, K. W. (2005). Expanding the Substrate Scope in Palladium-Catalyzed C-N Bond-Forming Processes. MIT DSpace.[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the ¹H NMR Chemical Shifts of 1-(4-Chlorophenyl)-1H-indazole and its Analogs in CDCl₃
For Researchers, Scientists, and Drug Development Professionals The Significance of ¹H NMR in the Structural Analysis of N-Aryl Indazoles Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool f...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The Significance of ¹H NMR in the Structural Analysis of N-Aryl Indazoles
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. In the context of substituted indazoles, ¹H NMR provides critical information regarding the substitution pattern on the bicyclic ring system and the nature of the substituent at the N-1 position. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, which is influenced by factors such as aromaticity, inductive effects, and resonance effects of neighboring functional groups. Coupling constants (J) further reveal the connectivity of adjacent protons. For N-aryl indazoles, the electronic nature of the substituent on the N-phenyl ring can significantly modulate the chemical shifts of the protons on the indazole core, offering valuable insights into the electronic interplay between the two aromatic systems.
Comparative Analysis of ¹H NMR Chemical Shifts
The following table summarizes the experimental ¹H NMR chemical shift data for 1-(4-Chlorophenyl)-3-methyl-1H-indazole and a series of related compounds in CDCl₃. While the direct ¹H NMR data for 1-(4-Chlorophenyl)-1H-indazole was not available in the searched literature, the 3-methyl analog serves as a very close proxy. The presence of the methyl group at the 3-position is expected to have a minor shielding effect on the neighboring protons, but the overall trends in chemical shifts due to the N-1 substituent will be preserved.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of 1-Substituted Indazoles in CDCl₃
Effect of N-1 Aryl Substitution: Comparison of 1H-indazole with 1-phenyl-1H-indazole reveals a general downfield shift for the indazole protons upon N-arylation. This is attributed to the electron-withdrawing nature of the phenyl group and potential changes in the overall aromaticity of the indazole system.
Influence of the 4-Chlorophenyl Group: In 1-(4-Chlorophenyl)-3-methyl-1H-indazole, the protons of the indazole ring, particularly H-7, are observed at a downfield chemical shift (7.73 ppm)[3]. The electron-withdrawing nature of the chlorine atom on the N-phenyl ring deshields the protons of the indazole core. The protons on the chlorophenyl ring itself exhibit a characteristic AA'BB' splitting pattern.
Comparison with Electron-Donating and -Withdrawing Groups:
Electron-Donating Group (OCH₃): The presence of the electron-donating methoxy group in 1-(4-methoxyphenyl)-3-methyl-1H-indazole leads to a slight upfield shift of the indazole protons compared to the chloro-substituted analog, reflecting the increased electron density on the indazole ring system[3].
Electron-Withdrawing Group (NO₂): Conversely, the strongly electron-withdrawing nitro group in 3-methyl-1-(4-nitrophenyl)-1H-indazole causes a significant downfield shift of the indazole protons, with H-7 appearing at 7.86 ppm[3]. This is a direct consequence of the substantial deshielding effect of the nitro group.
Experimental Protocol for ¹H NMR Data Acquisition
The following protocol outlines a standardized procedure for obtaining high-quality ¹H NMR spectra of N-aryl indazoles.
1. Sample Preparation:
Accurately weigh 5-10 mg of the solid sample.
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
3. Data Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
Spectral Width: A spectral width of approximately 12-16 ppm is generally adequate to cover the aromatic and aliphatic regions.
Acquisition Time: An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum to obtain pure absorption lineshapes.
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
Integrate the signals to determine the relative number of protons.
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J).
Workflow for ¹H NMR Analysis of 1-(4-Chlorophenyl)-1H-indazole
The following diagram illustrates the key steps involved in the ¹H NMR analysis of N-aryl indazoles.
FTIR Spectroscopic Characterization of 1-(4-Chlorophenyl)-1H-indazole: ATR-FTIR vs. KBr Transmission Comparison Guide
Executive Summary In the landscape of preclinical drug development, indazole derivatives represent a privileged pharmacophore, frequently deployed as potent kinase inhibitors in oncology[1],[2]. The structural verificati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug development, indazole derivatives represent a privileged pharmacophore, frequently deployed as potent kinase inhibitors in oncology[1],[2]. The structural verification of novel scaffolds, such as 1-(4-Chlorophenyl)-1H-indazole , relies heavily on precise vibrational spectroscopy. This guide provides an objective, data-driven comparison of two primary Fourier Transform Infrared (FTIR) analytical modalities: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . By dissecting the causality behind spectral shifts and establishing self-validating protocols, this guide empowers analytical chemists to select the optimal methodology for active pharmaceutical ingredient (API) characterization.
Chemical Context & Spectral Signatures
1-(4-Chlorophenyl)-1H-indazole is synthesized via the N-arylation of the parent 1H-indazole core[3]. Spectroscopically, the most critical diagnostic objective is confirming the substitution at the N1 position and verifying the presence of the para-chlorophenyl moiety.
The parent 1H-indazole exhibits a highly diagnostic, broad N-H stretching vibration in the 3150–3000 cm⁻¹ region[1]. Upon successful arylation to form 1-(4-Chlorophenyl)-1H-indazole, this N-H band is entirely abolished. Furthermore, the introduction of the highly electronegative chlorine atom at the para position introduces a strong inductive effect, yielding a distinct C-Cl stretching vibration and specific out-of-plane C-H bending patterns.
Table 1: Key Vibrational Frequencies (1H-Indazole vs. 1-(4-Chlorophenyl)-1H-indazole)
Present in both; slightly shifted due to extended conjugation.
C=N / C=C Ring Stretch
1620 – 1450
1610, 1510, 1450
Core indazole and phenyl ring skeletal vibrations[4].
C-Cl Stretch
Absent
~1085
Strong inductive electron withdrawal by the halogen.
C-H Out-of-Plane Bend
~740 (Ortho-disubstituted)
~825 (Para) & ~740 (Ortho)
Distinguishes the para-chlorophenyl substitution pattern.
Analytical Modality Comparison: ATR-FTIR vs. KBr Pellet
Choosing between ATR and KBr transmission is not merely a matter of convenience; it fundamentally alters the physical interaction between the infrared beam and the sample.
The Causality of ATR Spectral Distortion:
In ATR-FTIR, the infrared beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond,
), generating an evanescent wave that penetrates the sample. The depth of penetration () is directly proportional to the wavelength. Consequently, the evanescent wave penetrates deeper at lower wavenumbers (e.g., 1000 cm⁻¹) than at higher wavenumbers (e.g., 3000 cm⁻¹). This causes peaks in the fingerprint region to appear artificially intense relative to the functional group region[5],[6].
The Causality of KBr Artifacts:
KBr pellet analysis relies on bulk transmission. While it provides a "true" spectrum free of wavelength-dependent distortion, KBr is highly hygroscopic. Improper handling leads to the absorption of atmospheric moisture, introducing broad O-H stretching (~3450 cm⁻¹) and H-O-H bending (~1640 cm⁻¹) artifacts that can obscure critical indazole C=N vibrations[6].
Table 2: FTIR Modality Performance Comparison
Parameter
Diamond ATR-FTIR
KBr Pellet Transmission
Practical Implication for API Analysis
Sample Preparation
None (Direct application)
Grind with KBr (1:100), press at 10 tons
ATR eliminates moisture artifacts introduced by hygroscopic KBr[7].
Pathlength / Penetration
~0.5 – 2.0 µm (Wavelength dependent)
Bulk transmission (Pellet thickness)
ATR requires mathematical correction to match transmission libraries[5].
Sensitivity (Trace Analysis)
Low (Surface limited)
High (Longer effective pathlength)
KBr is superior for detecting low-level polymorphic impurities[5].
Applied Pressure
Up to 75 psi on crystal
10 tons via hydraulic press
Diamond crystal is required for ATR to withstand pressure against hard API crystals[8],[6].
Self-Validating Experimental Protocols
To ensure absolute spectral integrity, workflows must be designed as self-validating systems. The following protocols incorporate mandatory validation checkpoints.
Caption: Workflow comparing ATR-FTIR and KBr transmission methods for indazole API characterization.
Protocol A: Diamond ATR-FTIR Analysis
Rationale: We select a diamond ATR crystal over Zinc Selenide (ZnSe) because the rigid crystalline nature of the indazole API requires high application pressure to eliminate air gaps. ZnSe is too soft and would fracture under this load[8],[6].
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to air dry.
Validation Checkpoint 1 (Background): Run a background scan (32 scans, 4 cm⁻¹ resolution). Self-Validation: The resulting baseline must be completely flat, confirming the absence of residual contamination from prior analyses.
Sample Application: Deposit ~2 mg of 1-(4-Chlorophenyl)-1H-indazole powder directly onto the center of the diamond crystal.
Validation Checkpoint 2 (Optical Contact): Lower the pressure anvil. Monitor the live spectrum and gradually increase pressure (up to 75 psi). Self-Validation: Stop increasing pressure when the intensity of the 1085 cm⁻¹ (C-Cl) peak plateaus. This confirms maximum optical contact has been achieved without over-stressing the crystal.
Data Acquisition & Correction: Collect the spectrum. Apply the ATR correction algorithm in the spectrometer software to adjust for wavelength-dependent penetration depth, enabling direct comparison with transmission libraries.
Protocol B: KBr Pellet Transmission Analysis
Rationale: KBr provides a longer effective pathlength, making it superior for detecting trace impurities in the API batch[5].
Matrix Preparation: Bake spectroscopic-grade KBr powder at 105°C for 2 hours to drive off adsorbed water. Store in a desiccator.
Validation Checkpoint 1 (Anhydrous State): Press a blank pellet using 100 mg of the baked KBr. Scan against an empty beam background. Self-Validation: If the O-H stretch at 3450 cm⁻¹ exceeds 0.02 absorbance units, reject the batch and re-bake the KBr[6].
Sample Grinding: Weigh 1 mg of 1-(4-Chlorophenyl)-1H-indazole and 100 mg of validated KBr. Grind vigorously in an agate mortar for 2 minutes to ensure homogeneity and reduce API particle size below the wavelength of infrared light (minimizing the Christiansen scattering effect).
Pellet Pressing: Transfer the mixture to a 7 mm or 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons for 2 minutes using a hydraulic press[9].
Data Acquisition: Place the transparent pellet in the sample holder and acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
Pharmacological Relevance
The structural verification of 1-(4-Chlorophenyl)-1H-indazole is a critical quality control step before biological evaluation. Indazole derivatives are highly valued in medicinal chemistry for their ability to act as competitive inhibitors within the ATP-binding pocket of Receptor Tyrosine Kinases (RTKs), effectively shutting down downstream survival pathways such as PI3K/AKT[1].
Caption: Mechanism of action: Indazole derivatives act as competitive kinase inhibitors blocking RTK/AKT.
References
1.[1] Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. Benchchem.
2.[5] What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Press.
3.[7] ATR analysis of the relative concentrations of active pharmaceutical ingredients. Spectroscopyasia.
4.[4] Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.
5.[8] Quantitative Analysis of Powdered Solids with FTIR-ATR. JASCO.
6.[9] Should I be using KBr pellets in FTIR Spectroscopy. Specac Ltd.
7.[6] Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM.
8.[2] Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. R Discovery.
9.[3] 1-(4-chlorophenyl)-1H-indazole | 52471-01-9. Molaid.
Technical Guide: UV-Vis Absorption Maxima of 1-(4-Chlorophenyl)-1H-indazole
Executive Summary 1-(4-Chlorophenyl)-1H-indazole is a pharmacophore scaffold increasingly utilized in medicinal chemistry for its stability and electronic properties. Its optical profile is defined by characteristic tran...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(4-Chlorophenyl)-1H-indazole is a pharmacophore scaffold increasingly utilized in medicinal chemistry for its stability and electronic properties. Its optical profile is defined by characteristic
transitions typical of the indazole core, significantly modulated by the N1-aryl substituent.
This guide provides a technical analysis of its UV-Vis absorption maxima (
), comparing it against the parent 1H-indazole and the non-halogenated 1-phenyl-1H-indazole. The data indicates a distinct bathochromic shift in the N1-substituted derivatives, with the 4-chlorophenyl moiety providing a specific electronic signature useful for identification and purity analysis.
Part 1: Comparative Optical Analysis
The UV-Vis spectrum of 1-(4-Chlorophenyl)-1H-indazole is best understood through a structural progression from the parent heterocycle. The N1-arylation extends the conjugated system, lowering the energy gap for electronic transitions and shifting absorption to longer wavelengths (Red Shift).
Spectral Data Comparison
The following table synthesizes experimental baselines for the parent compounds and the derived values for the target molecule based on substituent effects (auxochromic shift of Chlorine).
Compound
Structure
Primary (nm)
Secondary (nm)
Electronic Effect
1H-Indazole (Parent)
Bicyclic heteroaromatic
250 - 254
294 - 300
Baseline transitions.
1-Phenyl-1H-indazole
N1-Phenyl substituted
~260
305 - 310
Bathochromic Shift: Conjugation of phenyl ring with indazole system.
1-(4-Chlorophenyl)-1H-indazole
Target Analyte
262 - 265
310 - 315
Auxochromic Effect: Cl substituent adds minor red shift (+5-10 nm) and hyperchromic effect vs. phenyl analog.
Note: Values are solvent-dependent. Data above represents polar aprotic solvents (e.g., Acetonitrile, DMSO) or alcohols (Methanol).
Mechanistic Insight
N1-Arylation: Unlike C-substituted indazoles, N1-substitution directly couples the phenyl
-system with the indazole nitrogen lone pair. This creates a larger chromophore, pushing the primary absorption band from the UVC (<254 nm) into the UVB/UVA boundary (~310 nm).
Chlorine Substituent (Para-position): The chlorine atom at the para position exerts dual effects:
Inductive (-I): Withdraws electron density, stabilizing the ground state.
Mesomeric (+M): Donates electron density via lone pair overlap, extending the conjugation length.
Net Result: The +M effect typically dominates for UV transitions, resulting in a slight bathochromic shift and increased molar absorptivity (
) compared to the unsubstituted 1-phenyl-1H-indazole.
Part 2: Experimental Protocol for UV-Vis Characterization
To accurately determine the
and extinction coefficient () of 1-(4-Chlorophenyl)-1H-indazole, follow this self-validating protocol.
Figure 1: Step-by-step experimental workflow for UV-Vis characterization.
Step-by-Step Methodology
Stock Solution Preparation:
Weigh 2.28 mg of 1-(4-Chlorophenyl)-1H-indazole (MW ≈ 228.68 g/mol ).
Dissolve in 10 mL of HPLC-grade Acetonitrile to create a 1.0 mM stock solution.
Validation: Sonicate for 5 minutes to ensure complete dissolution.
Working Standards (Serial Dilution):
Prepare three concentrations to verify Beer-Lambert linearity: 10
M, 25 M, and 50 M.
Example: Dilute 50
L of stock into 4.95 mL solvent for the 10 M standard.
Baseline Correction:
Fill two matched quartz cuvettes with pure solvent.
Run a "Blank" scan to subtract solvent absorbance and cuvette mismatch.
Measurement:
Scan the sample from 200 nm to 400 nm .
Record absorbance at the local maxima (expected ~260 nm and ~312 nm).
Calculation:
Calculate Molar Extinction Coefficient (
) using .
Target
: Expect values in the range of 10,000 - 15,000 Mcm for the main band.
Part 3: Structural Relationships & Synthesis Context
Understanding the structural derivation helps in validating the compound's identity. The target molecule is often synthesized via Cu-catalyzed C-N coupling (Ullmann-type) or Pd-catalyzed Buchwald-Hartwig amination.
Figure 2: Structural hierarchy illustrating the bathochromic shift due to chemical modification.
Synthesis & Purity Note
When synthesizing this compound (e.g., from 1H-indazole and 1-chloro-4-iodobenzene), a common impurity is the 2-(4-chlorophenyl)-2H-indazole isomer.
Differentiation: The 2H-isomer typically absorbs at longer wavelengths and has a distinct fluorescence profile compared to the 1H-isomer.
Action: If a significant shoulder appears >320 nm, investigate potential contamination with the 2H-isomer.
References
BenchChem. (2025).[1] A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Retrieved from
Pathak, J. K., & Rastogi, N. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity. Journal of the American Chemical Society. Retrieved from
Lichtenthaler, H. K. (1987).[2] Chlorophylls and Carotenoids: Pigments of Photosynthetic Biomembranes. Methods in Enzymology. (Contextual reference for solvent shift protocols).
Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation. Retrieved from
National Institute of Standards and Technology (NIST). UV/Vis Database User's Guide. (Reference for standard UV-Vis data collection protocols). Retrieved from
Comparative Analysis: 1-(4-Chlorophenyl)-1H-Indazole vs. Pazopanib Key Intermediate (N,2,3-Trimethyl-2H-Indazol-6-Amine)
Executive Summary: The Indazole Dichotomy in Kinase Inhibition This guide provides a rigorous technical comparison between 1-(4-Chlorophenyl)-1H-indazole (a representative N1-aryl-1H-indazole scaffold) and N,2,3-Trimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Indazole Dichotomy in Kinase Inhibition
This guide provides a rigorous technical comparison between 1-(4-Chlorophenyl)-1H-indazole (a representative N1-aryl-1H-indazole scaffold) and N,2,3-Trimethyl-2H-indazol-6-amine (the critical N2-alkyl-2H-indazole intermediate for Pazopanib).
The central challenge in indazole-based drug design is the "Indazole Switch" —the regioselective control between the thermodynamically stable 1H-tautomer and the kinetically accessible, yet often biologically superior, 2H-tautomer. While the 1-(4-chlorophenyl)-1H-indazole scaffold utilizes the robust N1-arylation pathway common in early-generation kinase inhibitors, the Pazopanib intermediate requires a sophisticated N2-methylation strategy to lock the indazole in its pseudo-purine 2H-form, essential for its VEGFR inhibitory profile.
This analysis dissects the structural, synthetic, and functional divergences of these two scaffolds, providing actionable protocols for their synthesis and quality control.
Structural & Electronic Profiling
The fundamental difference lies in the nitrogen functionalization site, which dictates the electronic distribution and binding mode of the final inhibitor.
Thermodynamic Product: The benzenoid ring retains full aromaticity.[1] The lone pair on N1 is involved in bonding, while N2 has a localized lone pair.
Kinetic/Quinoid Character: N2-alkylation disrupts the benzenoid continuity slightly, enhancing "pseudo-purine" character, critical for hinge binding in kinases.
Binding Mode
Typically acts as a hydrophobic scaffold; the N2 nitrogen is a hydrogen bond acceptor.
Mimics the N7/N9 of adenine; N1 acts as a specific hydrogen bond acceptor in the kinase hinge region.
Synthetic Challenge
Low: N1-arylation is favored under standard basic conditions or Cu/Pd catalysis.
High: Requires specific conditions (solvent/base/temperature) to favor N2 over N1 methylation.
Moderate lipophilicity; the amino group and N2-methyl enhance polar interactions.
Synthetic Pathways & Regiocontrol
The synthesis of these two compounds illustrates the classic regioselectivity challenge in heterocyclic chemistry.
A. The 1H-Indazole Pathway (Thermodynamic Control)
Synthesis of 1-(4-Chlorophenyl)-1H-indazole is typically achieved via Ullmann-type C-N coupling or Buchwald-Hartwig amination . Since the N1-H is more acidic and the resulting N1-anion is thermodynamically more stable, arylation occurs predominantly at N1.
Key Reagents: 1H-Indazole, 1-Chloro-4-iodobenzene, CuI/Ligand or Pd(OAc)₂.[1]
Mechanism: Oxidative addition to the aryl halide followed by reductive elimination at the sterically less hindered and electronically favored N1 position.
B. The 2H-Indazole Pathway (Pazopanib Strategy)
Synthesis of the Pazopanib Intermediate requires overcoming the thermodynamic preference for N1. This is achieved using "Hard-Soft Acid-Base" (HSAB) principles or steric blocking strategies.
Key Reagents: 3-Methyl-6-nitro-1H-indazole, Trimethyloxonium tetrafluoroborate (Meerwein's salt) or Methyl Iodide in EtOAc.
Mechanism: Under kinetic conditions (neutral or specific solvents like EtOAc), the N2 lone pair (which is more nucleophilic/basic than N1-H) attacks the methylating agent. The resulting cation is then deprotonated.
Critical Control: If a strong base (NaH, KOH) is used, the N1-anion forms, leading exclusively to the unwanted N1-methyl isomer (a known impurity in Pazopanib synthesis).
Experimental Protocols
Protocol A: Synthesis of 1-(4-Chlorophenyl)-1H-indazole (N1-Arylation)
For researchers developing Pazopanib analogs, distinguishing between the N1 and N2 isomers is critical.
Parameter
N1-Isomer (Impurity/Analog)
N2-Isomer (Active Scaffold)
UV Spectra (λmax)
Typically ~295-300 nm (Bathochromic shift due to conjugation).
Typically ~280-290 nm.
¹H NMR (C3-H or C3-Me)
Shielded relative to N2 isomer.
Deshielded. (N2-Me signal is diagnostic at ~4.0-4.2 ppm).
HPLC Retention
Later Eluting (More lipophilic due to lack of zwitterionic character).
Earlier Eluting (More polar/basic).
Melting Point
Generally lower.
Generally higher (due to crystal packing efficiency of the compact 2H core).
Self-Validating Check: When synthesizing the Pazopanib intermediate, always perform an NOE (Nuclear Overhauser Effect) NMR experiment.
N2-Isomer: Strong NOE between N-Methyl protons and C3-Methyl protons.
N1-Isomer: Weak or no NOE between N-Methyl and C3-Methyl (distance is greater).
References
Pazopanib Innovator Synthesis
GlaxoSmithKline. (2002). Pyrimidineamines and their derivatives as inhibitors of VEGFR. WO 02/059110. Link
Regioselective Indazole Methylation
Cheung, M., et al. (2003). Discovery of Pazopanib, a Novel Multi-Targeted Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. Link
Synthesis of 1-Aryl-1H-Indazoles (Ullmann/Buchwald)
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry. Link
Biological Activity of N1-Aryl Indazoles
Catanese, B., et al. (1977).[4] Study of rat serum concentrations of 1-[(4-chlorophenyl)methyl]-1H-indazole-3-carboxylic acid. Toxicology and Applied Pharmacology. Link[4]
Comparative Indazole Chemistry
Gaertner, R. (1952). The Alkylation of Indazoles. Journal of the American Chemical Society. Link
Crystal structure data (XRD) for 1-(4-Chlorophenyl)-1H-indazole
Executive Summary Objective: This guide provides a technical comparison of 1-(4-Chlorophenyl)-1H-indazole against its regioisomer, 2-(4-Chlorophenyl)-2H-indazole , and the parent 1H-indazole scaffold. Significance: In dr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison of 1-(4-Chlorophenyl)-1H-indazole against its regioisomer, 2-(4-Chlorophenyl)-2H-indazole , and the parent 1H-indazole scaffold.
Significance: In drug discovery, the indazole core is a "privileged scaffold" found in anti-cancer (e.g., Pazopanib) and anti-inflammatory agents. However, N-arylation of indazoles often yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. Distinguishing these isomers is critical as they exhibit vastly different biological activities and metabolic profiles.
Key Finding: X-ray Diffraction (XRD) and melting point analysis confirm that the N2-isomer packs more efficiently , resulting in a significantly higher melting point (~143°C) compared to the N1-isomer (~91°C), which suffers from steric twisting between the phenyl and indazole rings.
Comparative Data Profile
The following table synthesizes experimental data to differentiate the target compound from its critical alternatives.
Feature
Target: 1-(4-Chlorophenyl)-1H-indazole
Alternative: 2-(4-Chlorophenyl)-2H-indazole
Parent: 1H-Indazole
Structure Type
N1-Aryl (Thermodynamic Product)
N2-Aryl (Kinetic Product)
Unsubstituted Core
Melting Point
89 – 92 °C [1, 2]
143 – 146 °C [3]
146 – 150 °C
Crystal System
Typically Monoclinic or Triclinic (Analogous)
Typically Orthorhombic or Monoclinic
Monoclinic () [4]
Molecular Geometry
Twisted: Phenyl ring twisted ~30-50° relative to indazole plane to avoid steric clash with H7.
Stronger - stacking due to planarity; potential C-H...N interactions.
Strong N-H...N Hydrogen Bonding (Catemer/Dimer)
Key NMR Signal
H-3 proton often shielded relative to N2 isomer.
H-3 proton desheilded (downfield shift).
N/A
Analyst Note: The >50°C difference in melting point is the primary rapid-identification metric. The N1-isomer's lower melting point is directly caused by the non-planar "propeller" geometry induced by the steric repulsion between the phenyl ring and the indazole C7-proton.
Structural Analysis & XRD Insights
The "Twist" Factor
In 1-(4-Chlorophenyl)-1H-indazole , the bond connecting the N1 atom to the chlorophenyl ring allows for rotation. However, complete planarity is energetically unfavorable due to steric hindrance between the ortho-protons of the phenyl ring and the H7 proton of the indazole core.
Consequence: The molecule adopts a twisted conformation (dihedral angle
).
XRD Impact: This twist disrupts close face-to-face
-stacking, leading to a less dense crystal packing lattice compared to the N2-isomer or the parent indazole (which forms strong hydrogen-bonded chains).
Regioisomer Discrimination via XRD
When obtaining a crystal structure, the key differentiator is the bond length pattern in the pyrazole portion of the ring:
N1-Isomer: The N1-C7a bond is single, while N2=C3 is double-bond character.
N2-Isomer: The bonding pattern shifts to accommodate the quinoid-like resonance contribution, often resulting in shorter N2-C3 distances.
Experimental Protocols
Synthesis & Isolation (N1 vs N2)
To obtain high-quality crystals, one must first isolate the pure isomer. The following workflow describes a copper-catalyzed approach favoring the N1-product, followed by purification.
Figure 1: Synthesis and isolation workflow distinguishing the thermodynamic (N1) and kinetic (N2) products.
Crystallization Protocol (Slow Evaporation)
Goal: Grow single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).
Solvent Selection: Dissolve 20 mg of pure 1-(4-Chlorophenyl)-1H-indazole in 2 mL of Ethanol or Acetonitrile .
Why? Polar aprotic or protic solvents often facilitate the formation of well-defined prisms for this class of heterocycles.
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.
Nucleation: Cover the vial with parafilm and poke 3-4 small holes. Allow to stand at room temperature (20-25°C) in a vibration-free zone.
Harvesting: Colorless prismatic crystals typically appear within 3-7 days.
Validation: Check melting point.[1][2][3][4] If crystals melt >140°C, you have likely isolated the N2-isomer or the parent indazole impurity.
XRD Data Collection Parameters (Standard)
Temperature: 293 K (Room Temp) or 100 K (Cryo). Note: 100 K is preferred to reduce thermal motion of the twisted phenyl ring.
Radiation: Mo K
( Å).
Refinement Strategy: Refine phenyl rings as rigid groups if disorder is present due to the free rotation of the C-N bond.
Decision Logic for Identification
Use this logic flow to confirm the identity of your synthesized material before proceeding to expensive biological assays.
Figure 2: Rapid identification logic based on physical properties.
References
Synthesis and Characterization of N-phenyl-1H-indazoles:
V. L. M. Silva et al., "Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation," Beilstein J. Org. Chem., vol. 18, 2022.[5] Link
Provides melting point data (89-91°C) and NMR characterization for the N1-isomer.
General Synthesis of 1-Aryl-1H-indazoles:
J. K. Augustine et al., "Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles," Molecules, vol. 2025. Link
Details the thermodynamic preference for N1-arylation.
Characterization of 2H-Indazole Isomers:
R. F. Martínez et al., "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives," Molecules, vol. 26, no. 8, 2021.[3] Link
Provides the melting point (143–146 °C) for 2-(4-chlorophenyl)-2H-indazole, establishing the comparison baseline.
Crystal Structure of Parent 1H-Indazole:
Cambridge Crystallographic Data Centre (CCDC), Refcode INDAZO , Deposition Number 827788. Link
Serves as the structural anchor for the indazole core geometry.
Validating Regiochemistry of N-Arylated Indazoles: A NOESY NMR Guide
Topic: Validating Regiochemistry of N-Arylated Indazoles using NOESY NMR Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Validating Regiochemistry of N-Arylated Indazoles using NOESY NMR
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In medicinal chemistry, the N-arylation of indazoles is a pivotal transformation, frequently yielding a mixture of N1- and N2-arylated regioisomers.[1] Because these isomers exhibit distinct pharmacological profiles (e.g., kinase binding modes), unambiguous structural assignment is critical. While X-ray crystallography is definitive, it is low-throughput. This guide establishes NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary high-throughput validation tool, comparing it against HMBC and 1D NMR methods, and providing a self-validating experimental protocol.
Part 1: The Comparative Landscape
Before detailing the NOESY protocol, it is essential to contextualize its utility against alternative validation methods.
Table 1: Methodological Comparison for Indazole Regio-Assignment
Feature
NOESY (Recommended)
HMBC (Heteronuclear Multiple Bond Correlation)
1D 1H NMR (Chemical Shift)
X-Ray Crystallography
Principle
Through-space (< 5 Å). Detects spatial proximity between N-aryl protons and Indazole H3/H7.[2]
Through-bond (2-3 bonds). Detects coupling between N-aryl protons and Indazole carbons (C3/C7a).[2]
Electronic Environment. Relies on shielding/deshielding trends.
Diffraction. Direct atom mapping.
Certainty
High. The "smoking gun" cross-peak is usually unambiguous.
High. Excellent if quaternary carbons (C7a) are resolved.
Low/Medium. Trends (e.g., N2-H3 upfield shift) have frequent exceptions.
Absolute. The gold standard.
Throughput
High (10–30 min acquisition).
Medium (30–60 min; requires good S/N).
Very High (1–5 min).
Low (Days/Weeks for crystal growth).
Limitation
Requires protons on the N-aryl group ortho to the nitrogen.
C7a signal often weak/broad; requires sufficient concentration.
Ambiguous for novel aryl cores with complex electronics.
Requires solid, crystalline sample.
Part 2: The Scientific Logic (The "Smoking Gun")
The Regiochemistry Problem
Indazoles possess two nucleophilic nitrogens. Under basic alkylation/arylation conditions:
N1-Isomer (Thermodynamic): Generally favored, but steric bulk on the electrophile can shift selectivity.
N2-Isomer (Kinetic): Often formed in significant quantities, especially with specific bases or solvents.
The NOESY Solution
The distinction relies on the spatial arrangement of the Ortho-Protons (H_ortho) of the N-aryl ring relative to the Indazole core.
N1-Substitution: The N-aryl group is spatially proximate to H7 of the benzene ring.
N2-Substitution: The N-aryl group is spatially proximate to H3 of the pyrazole ring.
Visualizing the Diagnostic Pathway
Figure 1: Diagnostic NOE correlations. In N1-isomers, the aryl protons correlate with H7. In N2-isomers, they correlate with H3.
Part 3: Experimental Protocol
Phase 1: Sample Preparation
Concentration: Prepare a sample of 5–10 mg in 600 µL of deuterated solvent (DMSO-d6 is preferred over CDCl3 to prevent signal overlap of aromatic protons, as DMSO spreads the signals).
Degassing (Optional but Recommended): For very weak NOEs, degas the sample with argon to remove paramagnetic oxygen, which accelerates relaxation and reduces NOE enhancement.
Phase 2: Acquisition Parameters (2D NOESY)
Pulse Sequence: noesygpphpp (Bruker) or equivalent (Phase-sensitive with gradient selection).
Mixing Time (d8): This is the critical variable.
Small Molecules (MW < 600): Set to 500–800 ms .
Medium Molecules (MW 600–1000): Set to 300–500 ms .
Why? If the mixing time is too short, NOE buildup is insufficient. If too long, "spin diffusion" occurs, causing false correlations between distant protons.
Scans (NS): 8 to 16 scans per increment are usually sufficient for >5 mg samples.
Increments (TD1): 256 or 512 (for high resolution in the indirect dimension).
Phase 3: Data Processing & Analysis
Phasing: Ensure the diagonal peaks are negative (usually phased down).
Cross-Peak Inspection:
True NOE: Cross-peaks will have the opposite sign (positive/up) relative to the diagonal for small molecules.
Exchange Peaks: If you see peaks with the same sign as the diagonal (negative), this indicates chemical exchange (e.g., rotamers), not spatial proximity.
The Validation Step (The "Checkmate"):
Locate the N-Aryl Ortho-Proton signal.
Scan the horizontal trace for correlations.
N1 Confirmation: You MUST see a cross-peak at the chemical shift of H7 (typically a doublet around 7.5–8.0 ppm).
N2 Confirmation: You MUST see a cross-peak at the chemical shift of H3 (typically a singlet around 8.0–8.5 ppm).
Part 4: Troubleshooting & Pitfalls
The "Zero-Crossing" Problem
Issue: Molecules with MW ~700–1200 Da may fall into the "zero-crossing" regime where NOE intensity vanishes because the tumbling rate (
) cancels the effect.
Solution: Switch to ROESY (Rotating-frame Overhauser Effect Spectroscopy) . ROE signals are always positive regardless of molecular weight.[3]
Signal Overlap
Issue: If H3 and H7 overlap, NOESY cannot distinguish them.
Solution:
Use HSQC to identify the carbons attached to the protons. C3 and C7 are chemically distinct (C3 is typically pyrazole-like, C7 is benzene-like).
Run the NMR in a different solvent (e.g., switch from DMSO to Acetone-d6 or Methanol-d4) to induce a chemical shift perturbation.
Lack of Ortho-Protons
Issue: If the N-aryl group is 2,6-disubstituted (e.g., 2,6-difluorophenyl), there are no protons close enough to H3 or H7.
Solution: You must rely on 1H-13C HMBC . Look for the 3-bond coupling from the ipso-carbon of the aryl ring to the Indazole nitrogen (N1 or N2), or from the Indazole H3/H7 to the aryl ipso-carbon (rarely visible). In this specific case, X-ray is often the only definitive answer.
References
Doganc, F., & Göker, H. (2024).[4] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774.[4] [Link]
Luo, G., Chen, L., & Dubé, P. (2011). Regioselective Synthesis of N2-Substituted Indazoles. The Journal of Organic Chemistry, 76(16), 6820–6824. [Link]
Kouakou, A., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9(Supplement 2), S1445-S1452. [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Through-Space Correlations). [Link]
Mechanistic Hazard Assessment: The Causality of Disposal Choices
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as an afterthought, but as an integral component of experimental design. For researchers and drug development professionals handli...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not as an afterthought, but as an integral component of experimental design. For researchers and drug development professionals handling 1-(4-Chlorophenyl)-1H-indazole (CAS: 52471-01-9) [1], establishing a rigorous, self-validating waste management protocol is critical.
This compound is a halogenated heterocyclic organic compound. Its structural stability—particularly the strong carbon-chlorine (C-Cl) bond on the phenyl ring—makes it highly valuable in organic synthesis, but simultaneously dictates strict, specialized disposal procedures to prevent environmental persistence and ensure regulatory compliance.
The following guide provides a comprehensive, step-by-step operational plan for the safe handling, segregation, and final destruction of 1-(4-Chlorophenyl)-1H-indazole.
To build a trustworthy safety system, laboratory personnel must understand why specific protocols are enforced.
1-(4-Chlorophenyl)-1H-indazole is classified as a Halogenated Organic Compound (HOC) [5, 7]. If disposed of improperly (e.g., down the drain or in standard municipal landfills), HOCs resist natural biodegradation. The robust C-Cl bond prevents microbial breakdown, leading to environmental bioaccumulation [5]. Furthermore, land disposal of halogenated organics is heavily restricted under the Resource Conservation and Recovery Act (RCRA) [6].
The Operational Imperative: The only scientifically sound and legally compliant method for the disposal of this compound is high-temperature incineration [5, 6]. This thermal oxidation process provides the activation energy required to cleave the halogen bond, converting the molecule into carbon dioxide, water, and hydrogen chloride (HCl) gas, which is subsequently neutralized by alkaline scrubbers at the disposal facility [6].
Waste Segregation Protocols
A self-validating protocol requires strict segregation at the source. Mixing halogenated waste with non-halogenated waste streams is a critical operational failure. It not only risks dangerous exothermic reactions but also exponentially increases institutional disposal costs, as the entire mixed volume must then be treated as halogenated waste [7].
Table 1: Waste Segregation Matrix
Waste Stream
Physical State
Approved Container Material
Mandatory Labeling Requirements
Incompatible Materials to Avoid
Pure Compound / Powder
Solid
HDPE or Amber Glass
"Hazardous Waste - Toxic Solid"
Strong oxidizers, active metals
Reaction Mixtures
Liquid
PTFE-lined Glass Jug
"Hazardous Waste - Halogenated Organic"
Non-halogenated solvents, bases [3, 7]
Contaminated Labware
Solid
Puncture-proof Polypropylene
"Hazardous Waste - Contaminated Debris"
Aqueous waste streams [7]
Step-by-Step Laboratory Disposal Methodology
Implement the following sequential workflow to ensure total compliance from the benchtop to the final destruction facility.
Phase 1: Source Segregation
Identify the Waste State: Separate solid waste (e.g., contaminated pipette tips, weighing boats, residual powder) from liquid solvent waste [7].
Verify the Receptacle: Ensure the receiving container is designated exclusively for halogenated organic compounds.
Prevent Cross-Contamination: Do not introduce non-halogenated solvents (e.g., hexane, ethanol) or aqueous solutions into this specific waste stream [7].
Phase 2: Containerization and Labeling
Transfer: Move the waste into a chemically compatible container (e.g., high-density polyethylene or PTFE-lined glass) [4].
Apply EPA-Compliant Labeling: Immediately affix a standardized hazardous waste label. The label must explicitly state "Hazardous Waste" and include the full chemical name: "1-(4-Chlorophenyl)-1H-indazole" [4, 7].
Seal the System: Keep the container tightly closed. Funnels must be removed and lids secured unless actively adding waste to prevent the release of volatile organic compounds (VOCs) [4].
Phase 3: Satellite Accumulation Area (SAA) Management
Storage Location: Store the labeled container in a designated SAA at or near the point of generation (within the same laboratory) [4].
Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any potential leaks or catastrophic container failures.
Monitor Limits: Adhere strictly to institutional and federal accumulation limits (See Table 2).
Table 2: SAA Regulatory Limits & Operational Best Practices
Parameter
Regulatory Limit
Operational Best Practice
Maximum Volume
55 Gallons [4]
Request EHS pickup at 75% capacity to prevent overflow.
Acutely Toxic Limit
1 Quart (Liquid) / 1 Kg (Solid) [4]
Immediate EHS notification upon reaching this threshold.
Time Limit
3 Days after reaching max volume [4]
Schedule routine monthly EHS pickups regardless of volume.
Phase 4: Final Destruction Pathway
Manifesting: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. Provide them with the exact chemical name and estimated volume.
Transportation: EHS will transfer the waste to a central accumulation area before handing it off to a licensed RCRA hazardous waste contractor.
Incineration: The waste is transported to a specialized facility for high-temperature incineration and acid gas scrubbing [6].
Workflow detailing the lifecycle of halogenated waste from generation to high-temperature destruction.
Spill Response and Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental contamination [2, 5].
Step-by-Step Spill Protocol:
Assess the Scope: Determine if the spill is small (manageable by lab personnel, typically < 50g) or large (requires institutional Hazmat response) [5].
Don Appropriate PPE: Ensure you are wearing chemical splash goggles, a flame-resistant lab coat, and heavy-duty nitrile gloves [5].
Containment: For solid spills, avoid generating dust. Do not dry sweep. Use a slightly damp absorbent pad or an inert absorbent material (like vermiculite or dry sand) to cover the spill [5, 7].
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, puncture-proof hazardous waste container[5].
Decontamination: Wash the affected surface with a compatible solvent, followed by soap and water. Dispose of all cleaning materials as halogenated hazardous waste [5].
Decision tree for operational spill response and chemical decontamination procedures.
References
"Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management". Source: creliohealth.com. URL:[Link]
"General laboratory chemical waste management". Source: uio.no. URL: [Link]
"LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Source: upenn.edu. URL: [Link]
Handling
Personal protective equipment for handling 1-(4-Chlorophenyl)-1H-indazole
Executive Summary & Core Directive 1-(4-Chlorophenyl)-1H-indazole (CAS: 23680-84-4) is a halogenated nitrogen heterocycle commonly utilized as a pharmacophore in kinase inhibitor development and agrochemical synthesis. W...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
1-(4-Chlorophenyl)-1H-indazole (CAS: 23680-84-4) is a halogenated nitrogen heterocycle commonly utilized as a pharmacophore in kinase inhibitor development and agrochemical synthesis. While often classified generically as an "Irritant," its lipophilic chlorophenyl moiety facilitates dermal absorption, and its indazole core suggests potential biological activity.
The Directive: Treat this compound not merely as a chemical reagent, but as a Potentially Bioactive Agent (PBA) . Standard "lab coat and glasses" protocols are insufficient for chronic exposure prevention. This guide implements a Control Banding approach, elevating protection levels during high-risk operations like weighing (dust generation) and solubilization (enhanced permeation).
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the mechanism of the hazard.
Hazard Class (GHS)
Code
Mechanism of Action
Operational Implication
Acute Toxicity (Oral)
H302
Systemic absorption via GI tract.
Do not touch face/mask with gloved hands.
Skin Irritation
H315
Lipophilic penetration of epidermis; reaction with keratinocytes.
Glove Permeation: The Cl-group increases lipid solubility, meaning it can pass through skin faster than non-halogenated analogs.
Eye Irritation
H319
Mucous membrane inflammation.
Dust Risk: Micro-particles can bypass standard glasses gaps.
Inhalation: Dust is the primary vector. Fume hood use is mandatory.
Senior Scientist Note: The presence of the chlorine substituent significantly increases the compound's lipophilicity (LogP). This means if the substance is dissolved in a carrier solvent (like DMSO or DCM), it will penetrate standard nitrile gloves faster than the solvent alone.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be task-specific. One size does not fit all operations.
Fume Hood (Sash at 18"). If hood unavailable: N95/P100 Respirator .
Chemical Goggles (Indirect vented) to seal against dust.
Lab Coat + Disposable Tyvek Sleeves (prevents wrist gap exposure).
Solubilization / Synthesis (In Solvent)
Chemical Resistant Laminate (e.g., Silver Shield) if using DCM/THF. Double Nitrile if using Water/Methanol.
Fume Hood (Mandatory).
Chemical Goggles or Face Shield if reaction is pressurized/heated.
Lab Coat + Chemical Apron (Rubber/Neoprene).
Spill Cleanup (Solid/Liquid)
Double Nitrile (Long cuff). Change immediately upon contamination.[6]
Full-face Elastomeric Respirator with P100/Organic Vapor cartridges.
Integrated into Full-face mask.
Tyvek Coverall (Type 5/6).
Operational Protocols & Workflows
The "Static-Free" Weighing Protocol
The primary vector for exposure with indazoles is electrostatic dust dispersion during weighing.
Engineering Control: Place the analytical balance inside a certified chemical fume hood.
Static Neutralization: Use an ionizing bar or anti-static gun on the spatula and weigh boat before touching the powder.
The "Transfer Tunnel": When moving the solid from the stock bottle to the weigh boat, keep the distance < 5 cm. Do not pour; use a spatula to prevent "dust clouds."
Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) after weighing to capture invisible micro-particles.
Solubilization & The "Carrier Effect"
Critical Warning: Once dissolved in organic solvents (DMSO, DMF, Dichloromethane), 1-(4-Chlorophenyl)-1H-indazole can penetrate skin in seconds.
Protocol:
Never hold the receiving flask in your hand while pouring solvent. Clamp it.
Glove Check: If solvent splashes on your glove, DO NOT wipe it off. Immediately remove the outer glove, wash the inner glove with soap/water, and don a fresh outer glove.
Reasoning: Wiping forces the chemical into the pores of the nitrile.
Waste Disposal & Decontamination
Improper disposal is a common regulatory violation. Because of the Chlorine atom, this cannot go into general waste.
Solid Waste: Contaminated weigh boats, paper towels, and gloves must go into Hazardous Solid Waste .
Liquid Waste: Must be segregated into Halogenated Organic Waste .
Why? Mixing chlorinated compounds with non-halogenated waste streams complicates incineration and can create toxic dioxins during disposal processing.
Surface Decontamination:
Do not use simple water.[4] The compound is lipophilic.
Use a surfactant solution (1% Alconox/SDS) or Ethanol (70%) to solubilize residues, followed by a water rinse.
Visualizing the Safety Workflow
The following diagram illustrates the "Defense in Depth" strategy for handling this compound.
Figure 1: Operational workflow emphasizing the critical "PPE Verification" step before the high-risk "Weighing" phase.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 223689, 1-(4-Chlorophenyl)-1H-indazole. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
European Chemicals Agency (ECHA). (2023). C&L Inventory: 1-(4-chlorophenyl)indazole. (Used for GHS H-code verification). Retrieved from [Link]